molecular formula C16H25NO4S B10831063 FSG67

FSG67

Número de catálogo: B10831063
Peso molecular: 327.4 g/mol
Clave InChI: WNFXEGWGYFRRJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Nonylsulfonamido)benzoic Acid (CAS 1158383-34-6) is a high-purity organic compound with the molecular formula C16H25NO4S and a molecular weight of 327.44 g/mol . This benzoic acid derivative features a nonylsulfonamido substituent, a structural motif found in compounds of significant research interest. Similar N-(phenylsulfonyl)benzamide compounds have been investigated for their potential as inhibitors of proteins like Bcl-2, a key target in oncological research for the study of apoptotic pathways in cancer cells . Researchers value this family of compounds for their role in developing potential therapeutic agents, with studies highlighting activity against chronic lymphocytic leukemia, acute myeloid leukemia, and other cancers . As a small molecule, its properties are conducive to structure-activity relationship (SAR) studies in medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it carries the safety signal word "Warning" and may cause skin, eye, and respiratory irritation . For optimal stability, the compound should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H25NO4S

Peso molecular

327.4 g/mol

Nombre IUPAC

2-(nonylsulfonylamino)benzoic acid

InChI

InChI=1S/C16H25NO4S/c1-2-3-4-5-6-7-10-13-22(20,21)17-15-12-9-8-11-14(15)16(18)19/h8-9,11-12,17H,2-7,10,13H2,1H3,(H,18,19)

Clave InChI

WNFXEGWGYFRRJC-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of FSG67 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67 is a novel small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial, rate-limiting step in the de novo synthesis of triglycerides and other glycerolipids. By targeting mitochondrial GPAT isoforms, particularly GPAT1 and GPAT2, this compound effectively reduces the synthesis of lysophosphatidic acid, a key precursor for both triglyceride and phospholipid synthesis. This mode of action leads to a significant reduction in lipid accumulation in various tissues, including adipose tissue and the liver. Preclinical studies in both in vitro and in vivo models have demonstrated that this compound administration decreases adiposity, enhances fatty acid oxidation, improves insulin sensitivity, and reduces food intake. These findings highlight GPAT inhibition by this compound as a promising therapeutic strategy for obesity and related metabolic disorders.

Introduction

The rising prevalence of obesity and its associated comorbidities, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), has underscored the urgent need for novel therapeutic interventions targeting the underlying mechanisms of excess lipid accumulation. The storage of surplus calories in the form of triglycerides is a central process in the development of obesity.[1][2] Glycerol-3-phosphate acyltransferases (GPATs) play a pivotal role in this process by catalyzing the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), the first committed step in the synthesis of acylglycerides, including triglycerides.[1][2][3]

This compound, a synthetic small-molecule inhibitor, has been identified as a potent inhibitor of GPAT activity. Its design was based on mimicking the structure of glycerol-3-phosphate and a saturated long-chain acyl-CoA. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of mitochondrial glycerol-3-phosphate acyltransferases, GPAT1 and GPAT2. These enzymes are located on the outer mitochondrial membrane and are crucial for the initial step of glycerolipid synthesis.

By inhibiting GPAT, this compound blocks the conversion of glycerol-3-phosphate and long-chain fatty acyl-CoAs into lysophosphatidic acid (LPA). This reduction in LPA availability has two major downstream effects on lipid metabolism:

  • Decreased Triglyceride Synthesis: LPA is a critical precursor for the synthesis of triglycerides. A reduction in LPA levels directly leads to a decrease in the production and storage of triglycerides in lipid droplets. This is observed as a reduction in the number and size of lipid droplets in adipocytes treated with this compound.

  • Increased Fatty Acid Oxidation: With the pathway for triglyceride synthesis inhibited, there is an increased availability of fatty acyl-CoAs. This surplus of fatty acids is shunted towards mitochondrial beta-oxidation for energy production. This is evidenced by a lower respiratory exchange ratio (RER) in mice treated with this compound, indicating a greater reliance on fat as an energy source.

The inhibition of GPAT by this compound has been shown to have a broad-spectrum effect, also impacting the activity of other GPAT isoforms like GPAT3.

Signaling Pathway of this compound Action

FSG67_Mechanism This compound This compound GPAT GPAT (GPAT1, GPAT2) This compound->GPAT Inhibits LPA Lysophosphatidic Acid (LPA) GPAT->LPA G3P Glycerol-3-Phosphate G3P->GPAT AcylCoA Fatty Acyl-CoA AcylCoA->GPAT FAO Fatty Acid Oxidation AcylCoA->FAO Shunted to TG_Synthesis Triglyceride Synthesis LPA->TG_Synthesis Lipid_Droplets Lipid Droplet Accumulation TG_Synthesis->Lipid_Droplets Energy_Expenditure Energy Expenditure FAO->Energy_Expenditure

Figure 1: Core mechanism of this compound action in lipid metabolism.

Effects on Systemic Metabolism

In addition to its direct effects on lipid synthesis and oxidation, this compound has been shown to impact systemic metabolism, including food intake and insulin sensitivity.

  • Regulation of Food Intake: Administration of this compound in mice leads to a reduction in food consumption. This effect is, at least in part, mediated by the central nervous system. Studies have shown that this compound decreases the expression of orexigenic neuropeptides in the hypothalamus, such as Agouti-Related Protein (AgRP) and Neuropeptide Y (NPY).

  • Improved Insulin Sensitivity: Chronic treatment with this compound enhances glucose tolerance and insulin sensitivity in diet-induced obese mice. This is likely a consequence of reduced lipotoxicity due to decreased lipid accumulation in tissues like the liver and muscle.

Central and Peripheral Effects of this compound

FSG67_Systemic_Effects cluster_central Central Nervous System (Hypothalamus) cluster_peripheral Peripheral Tissues (Adipose, Liver) FSG67_CNS This compound (Central Action) Hypothalamic_NPY_AgRP NPY/AgRP Expression FSG67_CNS->Hypothalamic_NPY_AgRP Decreases Food_Intake Food Intake Hypothalamic_NPY_AgRP->Food_Intake Decreased FSG67_Peripheral This compound (Peripheral Action) GPAT_Inhibition GPAT Inhibition FSG67_Peripheral->GPAT_Inhibition Lipid_Accumulation Lipid Accumulation GPAT_Inhibition->Lipid_Accumulation Decreased Insulin_Sensitivity Insulin Sensitivity Lipid_Accumulation->Insulin_Sensitivity Improved FSG67_Systemic Systemic this compound FSG67_Systemic->FSG67_CNS FSG67_Systemic->FSG67_Peripheral

Figure 2: Central and peripheral effects of this compound on metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50 ValueReference
Total Mitochondrial GPATMouse Liver Mitochondria30.2 µM
GPAT1Mouse Liver Mitochondria42.1 µM
GPAT2Isolated Mitochondria42.1 µM
Cellular Triglyceride Synthesis3T3-L1 Adipocytes33.9 µM
Cellular Phosphatidylcholine Synthesis3T3-L1 Adipocytes36.3 µM
Mitochondrial GPATs (general)Isolated Mitochondria24.7 ± 2.1 µM

Table 2: In Vivo Effects of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupResultReference
Body WeightThis compound (5 mg/kg/day, i.p.)12% gradual weight loss
Pair-fed Controls6% weight loss
Fat MassThis compound (5 mg/kg/day, i.p.)Significant reduction
Food IntakeThis compound (5 mg/kg/day, i.p.)Transiently decreased for 9-10 days
Respiratory Exchange Ratio (RER)This compound (5 mg/kg/day, i.p.)Significantly decreased vs. pair-fed controls
Glucose ToleranceThis compound (5 mg/kg/day, i.p.)Increased
Insulin SensitivityThis compound (5 mg/kg/day, i.p.)Increased

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

GPAT Activity Assay

This assay measures the enzymatic activity of GPAT in isolated mitochondria.

  • Mitochondria Isolation: Liver mitochondria are isolated from mice by differential centrifugation.

  • Reaction Mixture: The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl2, bovine serum albumin (BSA), dithiothreitol (DTT), NaF, [3H]glycerol-3-phosphate, and palmitoyl-CoA.

  • GPAT1 vs. GPAT2 Activity: To distinguish between GPAT1 and GPAT2 activity, N-ethylmaleimide (NEM) is used. GPAT1 is NEM-resistant, while GPAT2 is NEM-sensitive. Assays are run with and without 100 µM NEM.

  • This compound Treatment: this compound is added to the reaction mixture at various concentrations.

  • Measurement: The reaction is initiated by adding the mitochondrial protein. After incubation, the reaction is stopped, and the amount of radiolabeled lysophosphatidic acid formed is quantified by scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of GPAT inhibition against the logarithm of the this compound concentration.

3T3-L1 Adipocyte Culture and Treatment

The 3T3-L1 preadipocyte cell line is a standard model for studying adipogenesis.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum. To induce differentiation into mature adipocytes, the cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • This compound Treatment: Differentiated 3T3-L1 adipocytes are treated with various concentrations of this compound for specified periods (e.g., 18-48 hours).

  • Lipid Droplet Staining: To visualize lipid accumulation, cells are fixed and stained with Oil Red O. The number and size of lipid droplets are then observed by microscopy.

  • Acylglyceride Synthesis Assay: To quantify the effect of this compound on lipid synthesis, cells are incubated with radiolabeled precursors (e.g., [14C]acetate or [3H]glycerol). Lipids are then extracted, separated by thin-layer chromatography (TLC), and the incorporation of radioactivity into triglycerides and phospholipids is measured.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_assays Assays Start Start: 3T3-L1 Preadipocytes Culture Culture in Growth Medium Start->Culture Differentiate Induce Differentiation (MDI Cocktail) Culture->Differentiate Mature_Adipocytes Mature Adipocytes Differentiate->Mature_Adipocytes Treat_this compound Treat with this compound (various concentrations) Mature_Adipocytes->Treat_this compound Oil_Red_O Oil Red O Staining for Lipid Droplets Treat_this compound->Oil_Red_O TLC Radiolabeling & TLC for Lipid Synthesis Treat_this compound->TLC Gene_Expression RT-PCR for Lipogenic Gene Expression Treat_this compound->Gene_Expression

Figure 3: Experimental workflow for 3T3-L1 adipocyte studies.

In Vivo Studies in Mice

Diet-induced obese (DIO) mice are a common model for studying obesity and metabolic syndrome.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., PBS or RPMI 1640) and administered to the mice via intraperitoneal (i.p.) injection at specified doses (e.g., 5 mg/kg daily). Control groups include vehicle-treated and pair-fed mice.

  • Metabolic Monitoring: Body weight and food intake are measured daily.

  • Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

  • Glucose and Insulin Tolerance Tests: These tests are performed to assess the effect of this compound on glucose homeostasis and insulin sensitivity.

  • Tissue Analysis: At the end of the study, tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for analysis of lipid content and gene expression of lipogenic enzymes.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its well-defined mechanism of action, centered on the inhibition of the key lipogenic enzyme GPAT, leads to a multifaceted improvement in metabolic health. By reducing triglyceride synthesis, increasing fatty acid oxidation, and favorably modulating central appetite-regulating pathways, this compound addresses several of the core pathological features of metabolic syndrome. The data presented in this guide underscore the potential of GPAT inhibition as a therapeutic strategy and provide a solid foundation for further drug development efforts in this area.

References

The Role of FSG67 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67, a small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), has emerged as a critical tool in metabolic research. By blocking the initial and rate-limiting step in triacylglycerol and glycerophospholipid synthesis, this compound allows for the detailed investigation of the roles of these lipids in a multitude of physiological and pathological processes. This technical guide provides an in-depth overview of the function of this compound, its applications in metabolic research, and detailed experimental protocols.

Introduction: Glycerol-3-Phosphate Acyltransferases (GPATs)

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA). This is the first committed step in the de novo synthesis of triacylglycerols (TAGs) and glycerophospholipids, which are essential components of cell membranes and energy storage molecules.[1][2] In humans, there are four known GPAT isoforms: GPAM (GPAT1), GPAT2, GPAT3, and GPAT4.[1] These isoforms exhibit different tissue distributions and subcellular localizations, suggesting distinct physiological roles. Given their central role in lipid metabolism, GPATs have become attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

This compound: A Potent GPAT Inhibitor

This compound is a synthetic, small-molecule inhibitor that demonstrates broad-spectrum activity against GPAT enzymes.[3] It has been instrumental in elucidating the metabolic consequences of GPAT inhibition in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of GPATs, thereby reducing the synthesis of LPA and downstream lipid products. This leads to a decrease in the cellular pools of diacylglycerols (DAGs) and TAGs.

Quantitative Effects of this compound

The inhibitory and physiological effects of this compound have been quantified in various experimental systems.

ParameterValueExperimental SystemReference
IC50 (Total Mitochondrial GPAT) 30.2 µMIsolated mouse liver mitochondria[1]
IC50 (GPAT1) 42.1 µMIsolated mouse liver mitochondria (NEM-treated)
IC50 (GPAT2) 42.1 µMIsolated mouse liver mitochondria
IC50 (Cellular Triglyceride Synthesis) 33.9 µM3T3-L1 adipocytes
IC50 (Phosphatidylcholine Synthesis) 36.3 µM3T3-L1 adipocytes
Body Weight Reduction (Chronic Dosing) 12%Diet-induced obese (DIO) mice (5 mg/kg daily)
Reduction in Food Intake (Acute Dose) ~65%Lean and DIO mice (20 mg/kg)
Fat Mass Loss Specific to fat massDIO mice
Respiratory Exchange Ratio (RER) DecreasedDIO mice on high-fat diet

Applications of this compound in Metabolic Research

Obesity and Energy Metabolism

Studies utilizing this compound have provided significant insights into the role of de novo lipogenesis in energy homeostasis.

  • Reduced Adiposity and Body Weight: Chronic administration of this compound to diet-induced obese (DIO) mice leads to a significant reduction in body weight, primarily due to a loss of fat mass. This effect is attributed to both a decrease in food intake and an increase in fat oxidation.

  • Increased Fat Oxidation: this compound treatment leads to a decrease in the respiratory exchange ratio (RER), indicating a metabolic shift towards increased fatty acid oxidation for energy production.

  • Central Nervous System Effects: Intracerebroventricular administration of this compound suppresses food intake, suggesting a direct effect on hypothalamic circuits that regulate appetite. Specifically, this compound has been shown to decrease the expression of orexigenic neuropeptides AgRP and NPY.

Insulin Sensitivity and Glucose Homeostasis

GPAT inhibition with this compound has been shown to improve insulin sensitivity.

  • Enhanced Glucose Tolerance: Chronic treatment with this compound improves glucose tolerance in DIO mice. This is likely due to reduced lipid accumulation in insulin-sensitive tissues like the liver and muscle.

  • Increased Insulin Sensitivity: The improved glucose tolerance is accompanied by enhanced insulin sensitivity. This may be linked to the role of muscle GPAT in insulin resistance.

Liver Regeneration

Recent research has uncovered a role for GPAT-mediated lipid synthesis in liver regeneration.

  • Inhibition of Liver Regeneration: In a model of acetaminophen (APAP)-induced liver injury, this compound was found to blunt liver regeneration. This was evidenced by a reduced expression of the proliferation marker PCNA.

  • Modulation of Wnt/β-catenin Signaling: this compound treatment was shown to decrease the phosphorylation of GSK3β, a key component of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation. This leads to reduced expression of the downstream target cyclin D1.

Cancer Metabolism

The role of de novo lipogenesis in cancer cell proliferation and survival is an active area of research.

  • Anti-leukemic Properties: In models of Acute Myeloid Leukemia (AML), inhibiting GPAM with this compound induces mitochondrial fission, decreases oxidative phosphorylation, and inhibits the proliferation of AML cells. Importantly, these effects were observed without harming normal hematopoietic cells.

Key Experimental Protocols

In Vivo Studies in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for several weeks.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., PBS or RPMI 1640) and administered via intraperitoneal (i.p.) injection. Doses can range from acute (e.g., 20 mg/kg) to chronic (e.g., 5 mg/kg daily).

  • Metabolic Monitoring:

    • Body Weight and Food Intake: Measured daily.

    • Indirect Calorimetry: To determine oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity.

  • Tissue Analysis: At the end of the study, tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for analysis of lipid content (e.g., Oil Red O staining) and gene expression (e.g., RT-qPCR for lipogenic enzymes).

In Vitro GPAT Activity Assay
  • Source of Enzyme: Mitochondria are isolated from mouse liver or other tissues of interest.

  • Assay Principle: The assay measures the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

  • Procedure:

    • Isolated mitochondria are incubated with a reaction mixture containing [14C]glycerol-3-phosphate, fatty acyl-CoA, and other necessary cofactors.

    • To differentiate between GPAT1 and GPAT2 activity, N-ethylmaleimide (NEM) can be included, as it inhibits GPAT2.

    • Varying concentrations of this compound are added to determine the IC50.

    • The reaction is stopped, and lipids are extracted.

    • The amount of radiolabeled product is quantified by scintillation counting.

Cell-Based Assays for Acylglyceride Synthesis
  • Cell Line: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Assay Principle: Measures the incorporation of a radiolabeled precursor (e.g., [14C]acetate or [3H]glycerol) into triglycerides and phospholipids.

  • Procedure:

    • Differentiated 3T3-L1 adipocytes are treated with various concentrations of this compound.

    • A radiolabeled precursor is added to the culture medium.

    • After an incubation period, cells are harvested, and lipids are extracted.

    • Triglycerides and phospholipids are separated by thin-layer chromatography (TLC).

    • The radioactivity in the corresponding lipid spots is quantified to determine the rate of synthesis.

Signaling Pathways and Experimental Workflows

This compound Signaling in Liver Regeneration

FSG67_Liver_Regeneration cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound GPAT GPAT This compound->GPAT inhibits PA Phosphatidic Acid (PA) GPAT->PA produces GSK3b p-GSK3β (Inactive) PA->GSK3b inhibits Wnt Wnt/β-catenin Signaling GSK3b->Wnt activates CyclinD1 Cyclin D1 Wnt->CyclinD1 upregulates Proliferation Hepatocyte Proliferation CyclinD1->Proliferation promotes

Caption: this compound inhibits GPAT, reducing phosphatidic acid levels and altering Wnt/β-catenin signaling, thereby impairing liver cell proliferation.

Experimental Workflow for In Vivo Metabolic Studies

a cluster_0 Phase 1: Model Development cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Outcome A C57BL/6J Mice B High-Fat Diet Feeding A->B C Diet-Induced Obese (DIO) Mice B->C D This compound or Vehicle Treatment (i.p.) C->D E Metabolic Monitoring (Body Weight, Food Intake, Calorimetry) D->E F Glucose & Insulin Tolerance Tests D->F G Tissue Collection (Liver, Adipose) D->G I Assessment of Metabolic Phenotype E->I F->I H Biochemical & Gene Expression Analysis G->H H->I

Caption: Workflow for assessing the metabolic effects of this compound in diet-induced obese mice, from model creation to final analysis.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of the role of de novo lipogenesis in health and disease. Its ability to inhibit GPAT enzymes has allowed researchers to dissect the intricate connections between lipid metabolism, energy homeostasis, cell signaling, and disease progression. Future research with this compound and the development of more isoform-specific GPAT inhibitors will undoubtedly continue to uncover novel therapeutic avenues for a range of metabolic disorders and cancers.

References

FSG67 as a Glycerol-3-Phosphate Acyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. This central role in lipid metabolism has positioned GPAT as a compelling therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). FSG67, a small molecule inhibitor of GPAT, has emerged as a critical tool for investigating the pharmacological inhibition of this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols utilized to characterize its effects.

Introduction to Glycerol-3-Phosphate Acyltransferase (GPAT)

The GPAT enzyme family consists of four known isoforms in mammals, each with distinct tissue distribution and subcellular localization. GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 reside in the endoplasmic reticulum.[1][2] These enzymes catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), a crucial precursor for the synthesis of both triglycerides for energy storage and phospholipids for membrane structure.[1][3][4] By controlling this first committed step, GPATs are pivotal regulators of cellular lipid homeostasis. Dysregulation of GPAT activity is implicated in the pathogenesis of metabolic syndrome, making its inhibition a promising strategy for therapeutic intervention.

This compound: A Novel GPAT Inhibitor

This compound, chemically known as 2-(nonylsulfonamido)benzoic acid, is a synthetic, small-molecule inhibitor designed to target GPAT. Its development was based on the crystalline structure of squash GPAT, aiming to mimic the phosphate group of glycerol-3-phosphate and the long-chain acyl-CoA substrate. This compound has been shown to have a broad-spectrum inhibitory effect on GPAT activity, affecting multiple isoforms.

Mechanism of Action

This compound competitively inhibits GPAT, thereby reducing the production of lysophosphatidic acid. This reduction in LPA curtails the downstream synthesis of triglycerides and phospholipids. By limiting the availability of these key lipid molecules, this compound can modulate cellular processes such as lipid storage, membrane composition, and signaling pathways that are dependent on lipid-derived second messengers.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against different GPAT isoforms and in cellular and subcellular contexts.

Target Experimental System IC50 Value (µM) Reference
GPAT General24
Mitochondrial GPATs Isolated Mitochondria24.7 ± 2.1
Total Mitochondrial GPAT Isolated Mitochondria30.2
GPAT1 Isolated Mitochondria (NEM-insensitive)42.1
Triglyceride Synthesis 3T3-L1 Adipocytes33.9
Oxidative Metabolism Mature Adipocytes27.7 ± 4.4

Key Signaling Pathways and Cellular Processes Modulated by this compound

Inhibition of GPAT by this compound initiates a cascade of effects that extend beyond the direct reduction of glycerolipid synthesis. It influences key signaling pathways and cellular processes integral to metabolism and cell fate.

Glycerolipid Synthesis Pathway

The primary effect of this compound is the direct inhibition of the first step in the glycerolipid synthesis pathway. This leads to a reduction in the downstream products, lysophosphatidic acid (LPA), phosphatidic acid (PA), diacylglycerol (DAG), triglycerides (TAG), and various phospholipids.

G cluster_0 Inhibition Point G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid (LPA) PA Phosphatidic Acid (PA) LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG Lipins PL Phospholipids PA->PL TAG Triglycerides (TAG) DAG->TAG DGAT GPAT->LPA This compound This compound This compound->GPAT G This compound This compound GPAT GPAT This compound->GPAT PA Phosphatidic Acid (PA) GPAT->PA decrease GSK3b_p p-GSK3β (Inactive) PA->GSK3b_p reduction of inhibition GSK3b GSK3β (Active) GSK3b_p->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin degradation CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 reduced expression Proliferation Cell Proliferation CyclinD1->Proliferation G Start Diet-Induced Obese (DIO) Mice Grouping Group Allocation (Vehicle vs. This compound) Start->Grouping Treatment Daily i.p. Injection (e.g., 16 days) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake Treatment->Monitoring Calorimetry Indirect Calorimetry Treatment->Calorimetry GTT_ITT Glucose & Insulin Tolerance Tests Treatment->GTT_ITT Collection Tissue & Blood Collection GTT_ITT->Collection Analysis Gene Expression & Lipid Analysis Collection->Analysis

References

The Role of FSG67 in the Investigation of Triglyceride Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor FSG67 and its application in the study of triglyceride synthesis. This compound is a valuable tool for elucidating the enzymatic activity and regulatory pathways governing lipid metabolism, offering significant potential for the development of therapeutics targeting metabolic diseases.

Introduction to this compound and Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes, and their synthesis is a fundamental metabolic process. The initial and rate-limiting step in de novo triglyceride synthesis is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT). This enzyme facilitates the acylation of glycerol-3-phosphate to form lysophosphatidic acid, a crucial intermediate in the pathway.

This compound is a potent and specific inhibitor of GPAT enzymes, making it an indispensable pharmacological tool for studying the intricate details of triglyceride biosynthesis. By blocking the first committed step, this compound allows for the investigation of the downstream consequences of reduced triglyceride synthesis and the elucidation of the roles of various GPAT isoforms in metabolic health and disease.

Mechanism of Action of this compound

This compound primarily exerts its inhibitory effect on the mitochondrial GPAT isoforms, GPAT1 and GPAT2.[1] It acts as a competitive inhibitor, effectively reducing the production of lysophosphatidic acid and subsequently, triglycerides and other glycerolipids. This targeted inhibition allows researchers to dissect the specific contributions of mitochondrial GPATs to overall lipid homeostasis.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting GPAT activity and triglyceride synthesis has been quantified in various experimental models. The following tables summarize key quantitative data.

Parameter Cell/Tissue Type Value Reference
IC50 for Triglyceride Synthesis3T3-L1 Adipocytes33.9 µM[1]
IC50 for Phosphatidylcholine Synthesis3T3-L1 Adipocytes36.3 µM[1]
IC50 for total mitochondrial GPATMouse Liver Mitochondria30.2 µM[1]
IC50 for GPAT1Mouse Liver Mitochondria42.1 µM[1]
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on triglyceride and phospholipid synthesis in 3T3-L1 adipocytes, as well as on the activity of mitochondrial GPAT isoforms.
Gene Tissue Effect of this compound Treatment Reference
Acetyl-CoA Carboxylase 1 (ACC1)White Adipose TissueDecreased Expression
Fatty Acid Synthase (FAS)White Adipose TissueDecreased Expression
Mitochondrial GPAT (GPAT1)White Adipose TissueDecreased Expression
Acetyl-CoA Carboxylase 1 (ACC1)LiverDecreased Expression
Fatty Acid Synthase (FAS)LiverDecreased Expression
Mitochondrial GPAT (GPAT1)LiverDecreased Expression
Table 2: Effect of this compound on Lipogenic Gene Expression in Diet-Induced Obese Mice. This table outlines the impact of chronic this compound treatment on the mRNA expression of key enzymes involved in lipogenesis in white adipose tissue and liver.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study triglyceride synthesis.

In Vitro Triglyceride Synthesis Assay in 3T3-L1 Adipocytes

This protocol details the measurement of de novo triglyceride synthesis in cultured 3T3-L1 adipocytes using radiolabeled glycerol.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • [³H]-glycerol

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes.

  • On the day of the assay, wash the cells with warm PBS.

  • Pre-incubate the cells with varying concentrations of this compound in serum-free DMEM for 1-2 hours.

  • Add [³H]-glycerol to each well and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into triglycerides.

  • Terminate the assay by washing the cells with ice-cold PBS.

  • Extract total lipids from the cells using a suitable organic solvent mixture.

  • Separate the lipid classes by spotting the lipid extracts onto a TLC plate and developing it in an appropriate solvent system.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spots into scintillation vials.

  • Quantify the amount of incorporated [³H]-glycerol in the triglyceride fraction using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

GPAT Activity Assay

This protocol describes the measurement of GPAT activity in isolated mitochondria, a key target of this compound.

Materials:

  • Isolated mitochondria from liver or other tissues

  • Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [³H]-glycerol-3-phosphate

  • Palmitoyl-CoA (or other fatty acyl-CoA substrate)

  • This compound

  • Bovine serum albumin (BSA)

  • Stop solution (e.g., butanol)

  • Scintillation counter and fluid

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Prepare a reaction mixture containing the assay buffer, BSA, and [³H]-glycerol-3-phosphate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial preparation and palmitoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution.

  • Extract the lipid-soluble product (lysophosphatidic acid) into the organic phase.

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Calculate the specific activity of GPAT (nmol/min/mg protein).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the effect of this compound on the expression of genes involved in triglyceride synthesis.

Materials:

  • 3T3-L1 adipocytes or tissue samples treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (e.g., Fasn, Acaca, Gpam) and a reference gene (e.g., Actb, Gapdh)

  • Real-time PCR instrument

Procedure:

  • Treat 3T3-L1 adipocytes or animal models with this compound for the desired duration.

  • Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Set up the qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Visualizing the Impact of this compound: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.

cluster_0 Triglyceride Synthesis Pathway cluster_1 This compound Inhibition Glycerol-3-Phosphate Glycerol-3-Phosphate GPAT GPAT Glycerol-3-Phosphate->GPAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->GPAT Lysophosphatidic Acid Lysophosphatidic Acid AGPAT AGPAT Lysophosphatidic Acid->AGPAT Diacylglycerol Diacylglycerol DGAT DGAT Diacylglycerol->DGAT Triglyceride Triglyceride GPAT->Lysophosphatidic Acid AGPAT->Diacylglycerol DGAT->Triglyceride This compound This compound This compound->GPAT Inhibits

Figure 1: this compound Inhibition of the Triglyceride Synthesis Pathway.

cluster_0 Upstream Regulators cluster_1 GPAT and Lipogenesis cluster_2 This compound Intervention Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c Activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP Activates GPAT1 GPAT1 SREBP-1c->GPAT1 Upregulates Lipogenic Genes (FAS, ACC) Lipogenic Genes (FAS, ACC) SREBP-1c->Lipogenic Genes (FAS, ACC) Upregulates ChREBP->Lipogenic Genes (FAS, ACC) Upregulates Triglyceride Synthesis Triglyceride Synthesis GPAT1->Triglyceride Synthesis Catalyzes rate-limiting step Lipogenic Genes (FAS, ACC)->Triglyceride Synthesis Provide substrates This compound This compound This compound->GPAT1 Inhibits

Figure 2: Regulatory Signaling Pathways Influenced by this compound.

Start Start Differentiate 3T3-L1 Cells Differentiate 3T3-L1 Cells Start->Differentiate 3T3-L1 Cells Treat with this compound Treat with this compound Differentiate 3T3-L1 Cells->Treat with this compound Add [3H]-glycerol Add [3H]-glycerol Treat with this compound->Add [3H]-glycerol Lipid Extraction Lipid Extraction Add [3H]-glycerol->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Scintillation Counting Scintillation Counting TLC Separation->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End

References

The GPAT Inhibitor FSG67: A Deep Dive into its In Vivo Effects on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), has emerged as a promising pharmacological agent for modulating lipid metabolism. This technical guide provides a comprehensive overview of the in vivo effects of this compound on fatty acid oxidation, drawing from key preclinical studies. It details the experimental methodologies employed to elucidate its mechanism of action and presents quantitative data in a structured format. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's metabolic impact.

Introduction

Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the synthesis of triglycerides and other glycerolipids.[1][2] By inhibiting this crucial enzymatic step, this compound effectively redirects fatty acids away from storage and towards oxidative pathways. In preclinical models of diet-induced obesity (DIO), this compound has demonstrated significant effects on energy balance, including reduced food intake, decreased adiposity, and enhanced insulin sensitivity, largely attributable to an increase in fatty acid oxidation.[1][3] This document serves as a technical resource for researchers investigating lipid metabolism and the therapeutic potential of GPAT inhibition.

Mechanism of Action

This compound is an inhibitor of Glycerol 3-Phosphate Acyltransferase (GPAT) with an IC50 of 24 μM.[4] GPATs are responsible for the acylation of glycerol-3-phosphate to form lysophosphatidic acid, the first committed step in the de novo synthesis of triglycerides. By blocking this pathway, this compound is thought to increase the intracellular pool of fatty acids available for mitochondrial β-oxidation.

The proposed mechanism of action for this compound's effect on fatty acid oxidation is visualized in the following signaling pathway diagram:

Caption: this compound inhibits GPAT, redirecting fatty acids to oxidation.

In Vivo Effects on Fatty Acid Oxidation: Quantitative Data

Studies in diet-induced obese (DIO) mice have provided quantitative evidence of this compound's impact on fatty acid oxidation and related metabolic parameters.

ParameterTreatment GroupResultFold/Percent ChangeReference
Respiratory Exchange Ratio (RER) This compound-treated DIO mice vs. Pair-fed controlsDecreasedFurther decreased beyond pair-fed controls, indicating enhanced fat oxidation
Body Weight DIO mice treated with this compound (5 mg/kg daily)12% weight loss6% greater weight loss than pair-fed controls
Fat Mass DIO mice treated with this compoundDecreasedWeight was lost specifically from fat mass
Energy Intake DIO mice treated with this compoundDecreasedTransient 9- to 10-day hypophagia
Oxygen Consumption This compound-treated mice vs. Hypophagic controlsPartially protected against decreaseNot specified
Glucose Tolerance Chronic this compound-treated DIO miceIncreasedNot specified
Insulin Sensitivity Chronic this compound-treated DIO miceIncreasedNot specified

Key Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature on this compound.

Indirect Calorimetry

This protocol is used to assess energy expenditure and substrate utilization (fat vs. carbohydrate oxidation) by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

Indirect_Calorimetry_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis acclimate Individually house mice in metabolic cages acclimate_period Allow for acclimation period (e.g., 24-48h) acclimate->acclimate_period treatment_admin Administer this compound or vehicle (e.g., intraperitoneally) acclimate_period->treatment_admin measurement_start Begin continuous measurement of VO2 and VCO2 treatment_admin->measurement_start data_collection Collect data over a defined period (e.g., 24-72h) measurement_start->data_collection rer_calc Calculate Respiratory Exchange Ratio (RER = VCO2/VO2) ee_calc Calculate Energy Expenditure rer_calc->ee_calc comparison Compare this compound-treated vs. control groups ee_calc->comparison

Caption: Workflow for in vivo indirect calorimetry experiments.

Animal Models and Drug Administration
  • Animal Model: Diet-induced obese (DIO) mice are a common model.

  • This compound Preparation: this compound is dissolved and neutralized as needed with NaOH in a suitable vehicle such as glucose-free RPMI 1640 or PBS.

  • Administration: this compound is administered via intraperitoneal (IP) injection.

  • Dosage:

    • Acute studies: A single IP dose of 5 or 20 mg/kg.

    • Chronic studies: Daily IP injections of 5 mg/kg.

Body Composition Analysis
  • Method: Quantitative nuclear magnetic resonance (qNMR), for example, using an EchoMRI-100, is used to measure fat mass, lean mass, and water mass.

Glucose and Insulin Tolerance Tests
  • Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load. Typically involves fasting the mice, administering a bolus of glucose, and measuring blood glucose at multiple time points.

  • Insulin Tolerance Test (ITT): Used to evaluate insulin sensitivity by administering insulin and measuring the subsequent drop in blood glucose.

Central Nervous System Effects

This compound also exhibits effects within the central nervous system (CNS). Intracerebroventricular administration of this compound in mice led to a reduction in body weight and suppression of feeding. This suggests a direct action on the CNS, potentially through increased fatty acid oxidation in hypothalamic neurons, leading to elevated ATP levels and reduced activity of orexigenic neuropeptides like AgRP and NPY.

CNS_Pathway This compound This compound (ICV) Hypothalamus Hypothalamic Neurons This compound->Hypothalamus GPAT_inhibition GPAT Inhibition Hypothalamus->GPAT_inhibition FAO_increase Increased Fatty Acid Oxidation GPAT_inhibition->FAO_increase ATP_increase Increased ATP FAO_increase->ATP_increase Orexigenic_decrease Decreased AgRP/NPY Expression ATP_increase->Orexigenic_decrease Feeding_suppression Feeding Suppression Orexigenic_decrease->Feeding_suppression

Caption: Proposed CNS mechanism of this compound on feeding behavior.

Conclusion

The available preclinical data strongly indicate that this compound enhances fatty acid oxidation in vivo. This is achieved through the inhibition of GPAT, which diverts fatty acids from triglyceride synthesis to mitochondrial β-oxidation. The resulting metabolic phenotype of reduced adiposity and improved glucose homeostasis in DIO mice underscores the therapeutic potential of GPAT inhibition for obesity and related metabolic disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings to human applications. As of now, there is no publicly available information on clinical trials involving this compound.

References

An In-depth Technical Guide to the Chemical Properties of FSG67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

This compound, scientifically known as 2-(nonylsulfonamido)benzoic acid, is a small molecule inhibitor of the enzyme glycerol-3-phosphate acyltransferase (GPAT).[1][2][3] This enzyme catalyzes the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids. By inhibiting GPAT, this compound has been shown to exert significant effects on lipid metabolism, making it a valuable tool for research in obesity, metabolic syndrome, and oncology.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Common Name 2-(Nonylsulfonamido)benzoic acid
CAS Number 1158383-34-6
Molecular Formula C₁₆H₂₅NO₄S
Molecular Weight 327.4 g/mol
Solubility DMSO, Ethanol
Storage Temperature -20°C

Biological Activity and Quantitative Data

This compound is a well-characterized inhibitor of GPAT, with a demonstrated ability to modulate lipid metabolism in both in vitro and in vivo models. Its primary mechanism of action is the competitive inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid, a key precursor for various lipids.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀Assay ConditionsSource
Glycerol 3-Phosphate Acyltransferase (GPAT)24 µMNot Specified
Total Mitochondrial GPAT30.2 µMMouse liver mitochondria
GPAT142.1 µMMouse liver mitochondria in the presence of NEM

Table 3: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterDosageEffectSource
Body Weight5 mg/kg, dailyGradual 12% weight loss
Food Intake5 mg/kg, dailyTransient 9- to 10-day hypophagia
Fat Mass5 mg/kg, dailyWeight was lost specifically from fat mass
Glucose Tolerance & Insulin SensitivityChronic administrationIncreased

Experimental Protocols

In Vivo Study of this compound in a Mouse Model of Acetaminophen Overdose

This protocol describes the in vivo administration of this compound to mice following acetaminophen (APAP) induced liver injury to study its effects on liver regeneration.

  • Animal Model: Male C57BL/6J mice.

  • APAP Induction: A single dose of 300 mg/kg APAP is administered to induce liver toxicity.

  • This compound Administration: this compound is administered at a dose of 20 mg/kg at 3, 24, and 48 hours post-APAP injection.

  • Vehicle Control: A vehicle control (e.g., DMSO) is administered on the same schedule.

  • Sample Collection: Blood and liver tissues are collected at multiple time points for analysis.

  • Analysis: Tissues are analyzed for markers of liver injury, oxidative stress, and cell proliferation (e.g., PCNA expression).

GPAT Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on GPAT in isolated mouse liver mitochondria.

  • Mitochondria Isolation: Isolate mitochondria from mouse liver tissue using standard differential centrifugation methods.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated mitochondria, buffer, and necessary co-factors.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.2–122.2 μM) to the reaction mixture.

  • GPAT1 vs. Total GPAT Activity: To distinguish between GPAT1 and total mitochondrial GPAT activity, N-ethylmaleimide (NEM) can be included in the assay, as GPAT1 is NEM-resistant.

  • Enzyme Reaction: Initiate the enzymatic reaction and measure the incorporation of a radiolabeled substrate.

  • IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of GPAT activity against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Altered by this compound

This compound has been shown to blunt liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling. The following diagram illustrates the proposed mechanism.

Wnt_signaling cluster_control Normal Wnt Signaling cluster_this compound Effect of this compound Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Axin Axin Dsh->Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin APC APC APC->beta_catenin Axin->beta_catenin degradation complex TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation Proliferation Cell Proliferation TCF_LEF->Proliferation gene transcription This compound This compound GPAT GPAT This compound->GPAT inhibition PA Phosphatidic Acid (PA) GPAT->PA synthesis GSK3b_active Active GSK3β PA->GSK3b_active inhibition (proposed) beta_catenin_degraded β-catenin (degraded) GSK3b_active->beta_catenin_degraded phosphorylation & degradation No_Proliferation Reduced Cell Proliferation beta_catenin_degraded->No_Proliferation

Caption: Proposed mechanism of this compound's effect on the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

experimental_workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model induction Induce Condition (e.g., APAP overdose) animal_model->induction grouping Randomly Assign to Groups (Vehicle vs. This compound) induction->grouping treatment Administer Treatment (this compound or Vehicle) grouping->treatment monitoring Monitor Animals (e.g., weight, behavior) treatment->monitoring collection Collect Samples (Blood, Tissues) monitoring->collection analysis Perform Analysis (e.g., Histology, Western Blot, PCR) collection->analysis data Data Interpretation & Conclusion analysis->data end End data->end

Caption: A generalized experimental workflow for in vivo studies involving this compound.

References

An In-depth Technical Guide on FSG67 and its Impact on Insulin Sensitivity in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor FSG67 and its significant effects on insulin sensitivity in murine models. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

Executive Summary

This compound is a pharmacological inhibitor of glycerol-3-phosphate acyltransferases (GPATs), enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides.[1] Research in diet-induced obese (DIO) mice has demonstrated that administration of this compound leads to a reduction in body weight, adiposity, and food intake.[2][3] Crucially, chronic treatment with this compound has been shown to resolve hepatic steatosis and enhance both glucose tolerance and insulin sensitivity.[1][2] These findings highlight GPAT inhibition by molecules like this compound as a promising therapeutic strategy for managing obesity and related metabolic disorders such as type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies investigating the effects of this compound in mice.

Table 1: Effects of Acute this compound Treatment on Body Weight in Lean and DIO Mice

Mouse StrainTreatment GroupInitial Body Weight (g)Body Weight Change (%)p-value
Lean (C57BL/6J)Vehicle24.0 ± 0.5+2.5 ± 0.5< 0.0001
Lean (C57BL/6J)This compound (20 mg/kg)27.0 ± 0.9-3.7 ± 0.9< 0.0001
Lean (C57BL/6J)Fasted (18h)25.2 ± 0.7-15.5 ± 0.7< 0.0001
DIO (C57BL/6J)Vehicle40.2 ± 1.2--
DIO (C57BL/6J)This compound (20 mg/kg)41.5 ± 1.5Significant Loss0.0004

Table 2: Effects of Chronic this compound Treatment on Body Weight and Energy Intake in DIO Mice

Treatment GroupDurationBody Weight Loss (%)Average Daily Energy Intake (kcal)p-value (vs. Vehicle)
Vehicle9 days-14.4 ± 0.3-
This compound (5 mg/kg/day)9 days12.1 ± 3.610.1 ± 0.5< 0.05
Pair-fed9 days5.5 ± 2.010.1 ± 0.5ns

Table 3: Effects of this compound on Glucose Tolerance and Insulin Sensitivity in DIO Mice

ParameterVehicle ControlThis compound-treated (5 mg/kg/day)Pair-fed Control
Glucose Tolerance Test (GTT)ImpairedImprovedIntermediate
GTT Glucose AUCSignificantly HigherSignificantly LowerIntermediate
Serum Insulin during GTTElevatedReducedIntermediate

Table 4: In Vitro Inhibition of Acylglyceride Synthesis by this compound in 3T3-L1 Adipocytes

Synthesis PathwayIC50 (µM)p-value
Triglyceride Synthesis33.90.0230.86
Phosphatidylcholine Synthesis36.30.0150.89

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the inhibition of GPAT enzymes, which are crucial for the synthesis of phosphatidic acid (PA) and subsequently, various glycerolipids. By blocking this pathway, this compound is thought to reduce the availability of lipid signaling molecules that contribute to insulin resistance. Additionally, research has indicated that this compound can influence other signaling pathways, such as the Wnt/β-catenin pathway, by affecting the phosphorylation of GSK3β.

FSG67_Mechanism_of_Action This compound This compound GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) This compound->GPAT Inhibits Insulin_Sensitivity Improved Insulin Sensitivity This compound->Insulin_Sensitivity GSK3b GSK3β Phosphorylation This compound->GSK3b Decreases LPA Lysophosphatidic Acid (LPA) GPAT->LPA G3P Glycerol-3-Phosphate + Acyl-CoA G3P->GPAT TAG_PL Triglycerides & Phospholipids LPA->TAG_PL Insulin_Resistance Insulin Resistance TAG_PL->Insulin_Resistance Wnt Wnt/β-catenin Signaling GSK3b->Wnt

Caption: Mechanism of this compound action on insulin sensitivity.

Experimental Protocols

  • Animals: Male C57BL/6J mice were used in the cited studies. For diet-induced obesity models, mice were fed a high-fat diet.

  • This compound Formulation: this compound was dissolved and neutralized with NaOH in glucose-free RPMI 1640 or PBS.

  • Administration: this compound was administered via intraperitoneal (IP) injection. Dosing regimens varied between acute (single dose of 5 or 20 mg/kg) and chronic (daily dose of 5 mg/kg) studies.

Experimental_Workflow_Animal_Studies Start Start: Male C57BL/6J Mice Diet Dietary Intervention (Chow vs. High-Fat Diet) Start->Diet Grouping Randomization into Treatment Groups (Vehicle, this compound, Pair-fed) Diet->Grouping Treatment This compound Administration (Acute or Chronic IP Injection) Grouping->Treatment Monitoring Monitoring of Body Weight, Food Intake, and Adiposity Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT, Calorimetry) Monitoring->Metabolic_Tests Tissue_Collection Tissue Collection for Molecular Analysis (RT-PCR) Metabolic_Tests->Tissue_Collection Analysis Data Analysis Tissue_Collection->Analysis

Caption: General workflow for in vivo studies of this compound in mice.

  • Glucose Tolerance Test (GTT): Following an overnight fast, mice were administered a glucose bolus (1 g/kg) via IP injection. Blood glucose levels were measured from tail vein blood at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

  • Insulin Tolerance Test (ITT): After a brief fasting period, mice were injected with insulin (IP). Blood glucose levels were subsequently monitored at regular intervals to assess the rate of glucose clearance.

  • Tissue Harvesting: White adipose tissue and liver samples were collected from mice.

  • RNA Extraction and RT-PCR: Total RNA was extracted from the tissues, and quantitative real-time PCR (RT-PCR) was performed to measure the expression levels of genes involved in lipogenesis (e.g., ACC1, FAS, GPAT1) and fatty acid oxidation (e.g., CPT-1, UCP-2).

  • Cell Culture: 3T3-L1 pre-adipocytes were differentiated into mature adipocytes.

  • This compound Treatment: Differentiated 3T3-L1 cells were treated with varying concentrations of this compound.

  • Acylglyceride Synthesis Assay: The rate of triglyceride and phosphatidylcholine synthesis was measured using radiolabeled precursors, followed by thin-layer chromatography to separate and quantify the lipids.

Conclusion

References

An In-depth Technical Guide to the Preclinical Evaluation of FSG67 in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the effects of FSG67 specifically on ovarian cancer cells is not extensively available in the public domain. However, this compound is identified as a potential anticancer agent that targets Glycerol-3-phosphate acyltransferase (GPAM).[1] GPAM is notably overexpressed in ovarian cancer and is associated with a poorer prognosis, making it a promising therapeutic target.[1][2] This guide, therefore, explores the anticipated effects of a GPAM inhibitor like this compound on ovarian cancer cells, based on the known roles of GPAM and established experimental protocols in ovarian cancer research.

Introduction

Ovarian cancer remains the most lethal gynecological malignancy, primarily due to late-stage diagnosis and the development of chemoresistance.[3][4] The metabolic reprogramming of cancer cells is a key factor in tumor progression and therapeutic resistance. One such metabolic enzyme, Glycerol-3-phosphate acyltransferase (GPAM), has emerged as a potential therapeutic target in ovarian cancer. GPAM is the rate-limiting enzyme in the synthesis of triacylglycerols and phospholipids, and its elevated expression in ovarian cancer correlates with poor patient outcomes.

This compound, a known inhibitor of GPAM, has demonstrated anti-leukemic properties and holds promise for other cancers. This document outlines a preclinical framework for evaluating the effects of this compound on ovarian cancer cells, focusing on its potential to disrupt key signaling pathways, inhibit cell proliferation and migration, and induce apoptosis.

The Role of GPAM in Ovarian Cancer Signaling

GPAM's role in ovarian cancer extends beyond its metabolic functions; it is implicated in signaling pathways that promote cell migration and survival. A key mechanism involves the production of lysophosphatidic acid (LPA), a signaling lipid that influences cell migration. GPAM's activity contributes to the intracellular pool of LPA, which can then activate downstream signaling cascades.

Below is a diagram illustrating the proposed signaling pathway involving GPAM in ovarian cancer cells.

GPAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA_Receptor LPA Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) LPA_Receptor->Downstream_Signaling Glycerol-3-P Glycerol-3-Phosphate GPAM GPAM (Glycerol-3-phosphate acyltransferase) Glycerol-3-P->GPAM Acyl-CoA Acyl-CoA Acyl-CoA->GPAM LPA Lysophosphatidic Acid (LPA) GPAM->LPA Catalyzes LPA->LPA_Receptor Activates Cell_Migration Increased Cell Migration Downstream_Signaling->Cell_Migration Cell_Proliferation Increased Cell Proliferation Downstream_Signaling->Cell_Proliferation This compound This compound This compound->GPAM Inhibits

Caption: Proposed signaling pathway of GPAM in ovarian cancer and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A systematic approach is necessary to characterize the effects of this compound on ovarian cancer cells. The following workflow outlines the key experimental stages, from initial cell line selection to in-depth mechanistic studies.

Experimental_Workflow cluster_setup Phase 1: Initial Screening cluster_functional Phase 2: Functional Assays cluster_mechanistic Phase 3: Mechanistic Studies cluster_validation Phase 4: In Vivo Validation Cell_Line_Selection Select Ovarian Cancer Cell Lines (e.g., SKOV-3, OVCAR-3) Dose_Response Dose-Response and IC50 Determination (MTT Assay) Cell_Line_Selection->Dose_Response Proliferation_Assay Cell Proliferation Assay (BrdU Incorporation) Dose_Response->Proliferation_Assay Migration_Assay Cell Migration Assay (Transwell Assay) Dose_Response->Migration_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Western_Blot Western Blot Analysis (GPAM, p-Akt, Cleaved Caspase-3) Proliferation_Assay->Western_Blot Metabolomic_Analysis Metabolomic Analysis (LPA Levels) Migration_Assay->Metabolomic_Analysis Apoptosis_Assay->Western_Blot Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Metabolomic_Analysis->Xenograft_Model

Caption: A multi-phased experimental workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected from the experimental evaluation of this compound on two common ovarian cancer cell lines, SKOV-3 and OVCAR-3.

Parameter Cell Line Control (Vehicle) This compound (IC50 Concentration) Fold Change (this compound vs. Control)
IC50 (µM) SKOV-3N/A15.2N/A
OVCAR-3N/A25.8N/A
Cell Proliferation (BrdU Absorbance) SKOV-31.25 ± 0.110.62 ± 0.08-2.02
OVCAR-31.08 ± 0.090.55 ± 0.07-1.96
Cell Migration (Migrated Cells/Field) SKOV-3210 ± 1885 ± 12-2.47
OVCAR-3185 ± 1570 ± 10-2.64
Apoptosis (% Annexin V Positive Cells) SKOV-34.5 ± 0.8%28.2 ± 3.1%+6.27
OVCAR-35.1 ± 1.0%32.5 ± 3.5%+6.37
Relative Protein Expression (Normalized to β-actin)
p-Akt/Total AktSKOV-30.950.42-2.26
OVCAR-30.920.38-2.42
Cleaved Caspase-3SKOV-30.150.85+5.67
OVCAR-30.120.91+7.58
Intracellular LPA Levels (Relative Units) SKOV-3100 ± 1235 ± 8-2.86
OVCAR-3100 ± 1542 ± 9-2.38

Experimental Protocols

Cell Culture

Human ovarian cancer cell lines SKOV-3 and OVCAR-3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability and IC50 Determination
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using non-linear regression analysis.

Transwell Migration Assay
  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed 1 x 10⁵ cells in serum-free medium in the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Treat the cells in the upper chamber with this compound at the predetermined IC50 concentration.

  • Incubate for 24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface with crystal violet.

  • Count the number of migrated cells in five random fields under a microscope.

Annexin V/PI Apoptosis Assay
  • Treat cells with this compound at the IC50 concentration for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA protein assay.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against GPAM, p-Akt, Akt, Cleaved Caspase-3, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using image analysis software and normalize to β-actin.

Conclusion

The preclinical evaluation framework outlined in this guide provides a comprehensive approach to investigating the therapeutic potential of this compound in ovarian cancer. By targeting GPAM, this compound is hypothesized to inhibit cell proliferation and migration, and induce apoptosis in ovarian cancer cells. The successful completion of these studies would provide a strong rationale for further in vivo testing and potential clinical development of this compound as a novel targeted therapy for ovarian cancer.

References

Methodological & Application

Application Notes and Protocols for FSG67 In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FSG67 is a potent and specific inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids.[1][2] By blocking this pathway, this compound has demonstrated significant effects on lipid metabolism, cellular signaling, and energy homeostasis. Its utility has been explored in various preclinical models, including studies on liver regeneration, obesity, and cancer.

Mechanism of Action: this compound exerts its biological effects primarily through the inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[3] This reduction in key lipid signaling molecules has been shown to impact downstream cellular processes. Notably, this compound has been found to decrease the phosphorylation of glycogen synthase kinase-3β (GSK3β), a critical component of the canonical Wnt/β-catenin signaling pathway.[3][4] This interference with Wnt/β-catenin signaling can, in turn, affect cell proliferation and survival. Additionally, in the context of cancer, particularly acute myeloid leukemia (AML), inhibition of GPAM by this compound induces mitochondrial fission and decreases oxidative phosphorylation, thereby inhibiting cancer cell proliferation.

Preclinical Applications:

  • Liver Regeneration: In mouse models of acetaminophen (APAP)-induced liver injury, this compound has been shown to blunt liver regeneration by altering GSK3β and Wnt/β-catenin signaling.

  • Obesity and Metabolic Disorders: In diet-induced obese mice, this compound administration led to reduced food intake, decreased body weight and adiposity, enhanced fatty acid oxidation, and improved insulin sensitivity. A dosage of 5 mg/kg has been shown to have anti-obesity properties in this context.

  • Oncology: this compound has shown potential as an anticancer agent. It exhibits anti-leukemic properties against Acute Myeloid Leukemia (AML) without affecting normal hematopoietic cells. Its mechanism in AML involves the induction of mitochondrial fission and inhibition of oxidative phosphorylation. Given that higher GPAM expression is associated with a worse prognosis in ovarian cancer, this compound is also being considered as a potential therapeutic for this malignancy.

In Vivo Experimental Protocol: Evaluation of this compound in a Murine Xenograft Model of Cancer

This protocol provides a detailed methodology for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Animal Model and Husbandry:

  • Species/Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) environment in sterile, filtered-air laminar flow cabinets. Cages, bedding, food, and water should be autoclaved.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation:

  • Cell Line: A suitable human cancer cell line with documented dependence on lipid metabolism (e.g., ovarian cancer cell line OVCAR-3, or an AML cell line like MV4-11).

  • Cell Culture: Culture cells according to the supplier's recommendations. Harvest cells in the exponential growth phase.

  • Implantation:

    • Resuspend the cancer cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Experimental Groups and Treatment:

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control: Administer the vehicle solution (e.g., DMSO or PBS) via intraperitoneal (i.p.) injection.

    • Group 2: this compound Treatment: Administer this compound at a dose of 20 mg/kg via i.p. injection. This dosage has been shown to be effective in modulating signaling pathways in vivo.

  • This compound Preparation and Administration:

    • This compound can be dissolved in a vehicle such as DMSO. For in vivo administration, it can be further diluted in a suitable buffer like PBS.

    • Administer the treatment daily or every other day for a period of 3-4 weeks.

4. Efficacy Endpoints and Monitoring:

  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Study Termination: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000 mm³), or if there are signs of significant morbidity.

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice and collect blood via cardiac puncture.

  • Excise the tumors and weigh them. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, RT-PCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).

  • Collect major organs (liver, spleen, kidneys) for histological analysis to assess any potential toxicity.

6. Data Analysis:

  • Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

  • Compare final tumor weights using a t-test or one-way ANOVA.

  • Analyze molecular and histological data to confirm the mechanism of action of this compound.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueCell/Animal ModelReference
IC50 (GPAT inhibition) 24 µMNot specified
IC50 (Mitochondrial GPAT) 24.7 ± 2.1 µMIsolated mitochondrial GPATs
IC50 (GPAT in isolated mitochondria) 30.2 µMIsolated mitochondria
IC50 (GPAT2 in isolated mitochondria) 42.1 µMIsolated mitochondria
IC50 (Triglyceride synthesis) 33.9 µM3T3-L1 adipocytes
IC50 (Phosphatidylcholine synthesis) 36.3 µM3T3-L1 adipocytes
Effective In Vivo Dose (Liver Regeneration Study) 20 mg/kgMice (APAP overdose model)
Effective In Vivo Dose (Obesity Study) 5 mg/kgDiet-induced obese mice

Table 2: Key In Vivo Findings from this compound Studies in Mice

Study FocusAnimal ModelThis compound DoseKey FindingsReference
Liver Regeneration Acetaminophen overdose20 mg/kg i.p.Reduced hepatocyte proliferation; Decreased GSK3β phosphorylation; Reduced Cyclin D1 expression.
Obesity Diet-induced obese5 mg/kg i.p.Reduced food intake and body weight; Increased fat oxidation; Improved insulin sensitivity.
Acute Myeloid Leukemia AML xenograftNot specifiedAnti-leukemic properties without affecting normal hematopoietic cells.

Visualizations

FSG67_Signaling_Pathway This compound This compound GPAT GPAT This compound:s->GPAT:n Inhibits PA Phosphatidic Acid (PA) / Lysophosphatidic Acid (lysoPA) GPAT:s->PA:n Synthesizes GSK3b GSK3β PA:s->GSK3b:n Inhibits pGSK3b p-GSK3β (Inactive) GSK3b:s->pGSK3b:n Phosphorylation Wnt_Pathway Wnt/β-catenin Pathway pGSK3b:s->Wnt_Pathway:n Activates Cell_Proliferation Cell Proliferation Wnt_Pathway:s->Cell_Proliferation:n Promotes

Caption: Signaling pathway affected by this compound.

FSG67_In_Vivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Tumor Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (Vehicle vs. This compound) Randomization->Treatment Endpoint_Monitoring Endpoint Monitoring (Tumor Volume, Body Weight) Treatment->Endpoint_Monitoring Tissue_Collection Tissue Collection (Tumor, Blood, Organs) Endpoint_Monitoring->Tissue_Collection Data_Analysis Data Analysis (Statistical, Molecular, Histological) Tissue_Collection->Data_Analysis

Caption: Experimental workflow for in vivo this compound studies.

References

Optimal Dosage of FSG67 for Diet-Induced Obesity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal dosage of FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT), for research in diet-induced obesity (DIO). This compound has demonstrated significant efficacy in reducing adiposity, improving insulin sensitivity, and decreasing food intake in preclinical models of obesity.[1][2] This document outlines detailed protocols for in vivo studies, including the preparation and administration of this compound, the establishment of a DIO mouse model, and key experimental procedures to assess metabolic parameters. All quantitative data from cited studies are summarized for easy comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a cluster of metabolic disorders including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. A key driver of obesity is the overconsumption of high-fat diets, which leads to an increase in triglyceride synthesis and storage. Glycerol-3-phosphate acyltransferase (GPAT) is the rate-limiting enzyme in the de novo pathway of triglyceride synthesis, making it a promising therapeutic target for obesity.[1][2]

This compound is a small molecule inhibitor of GPAT that has been shown to effectively reduce body weight and improve metabolic health in mouse models of DIO.[1] This document provides researchers with the necessary information and detailed protocols to effectively utilize this compound in their own DIO studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting GPAT, the initial and committed step in the synthesis of glycerolipids, including triglycerides. By blocking GPAT, this compound reduces the production of lysophosphatidic acid, a precursor for both triglycerides and phospholipids. This leads to a decrease in lipid accumulation in various tissues, including white and brown adipose tissue and the liver. Furthermore, this compound has been shown to modulate the expression of genes involved in lipogenesis and fatty acid oxidation. In the central nervous system, this compound can directly act to reduce food intake, at least in part by decreasing the expression of orexigenic neuropeptides such as Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) in the hypothalamus.

FSG67_Signaling_Pathway cluster_0 Adipocyte / Hepatocyte cluster_1 Hypothalamus cluster_2 Systemic Effects G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Fatty Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid TG Triglycerides LPA->TG Multiple Steps Adiposity Decreased Adiposity TG->Adiposity GPAT->LPA This compound This compound This compound->GPAT Insulin_Sensitivity Increased Insulin Sensitivity This compound->Insulin_Sensitivity Fat_Oxidation Enhanced Fat Oxidation This compound->Fat_Oxidation FSG67_CNS This compound (Central Action) AgRP_NPY AgRP/NPY Expression FSG67_CNS->AgRP_NPY Food_Intake Decreased Food Intake AgRP_NPY->Food_Intake Suppression

Figure 1: this compound mechanism of action in obesity.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in diet-induced obese mice.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlThis compound (5 mg/kg/day, i.p.)Pair-Fed ControlReference
Body Weight Change
Gradual Weight LossGain~12% loss~6% loss
Food Intake
Acute (24h, 20 mg/kg)Ad libitumSignificant decreaseN/A
Chronic (transient)Ad libitumHypophagia for 9-10 daysMatched to this compound group
Adiposity
Fat MassHighSignificantly reducedReduced
Metabolic Parameters
Glucose ToleranceImpairedImprovedImproved
Insulin SensitivityImpairedImprovedImproved
Respiratory Exchange RatioLow (High-fat diet)Further decreasedDecreased

Table 2: In Vitro and In Vivo Dosage Information for this compound

ApplicationSpecies/Cell LineDosage/ConcentrationRouteObservationsReference
In Vitro 3T3-L1 AdipocytesIC50: 33.9 µM (Triglyceride synthesis)N/AInhibition of acylglyceride synthesis
IC50: 36.3 µM (Phosphatidylcholine synthesis)N/A
In Vivo (Systemic) Lean Mice (acute)20 mg/kgi.p.Weight loss and decreased food consumption
DIO Mice (acute)20 mg/kgi.p.Weight loss
DIO Mice (chronic)1, 2, 5 mg/kg (daily)i.p.5 mg/kg chosen for gradual weight loss
In Vivo (Central) Lean Mice100 nmoli.c.v.24-h weight loss
320 nmoli.c.v.24-h weight loss and feeding suppression

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a model that closely mimics human obesity.

DIO_Workflow start Start: 6-week-old C57BL/6J mice acclimation Acclimation (1 week) start->acclimation diet High-Fat Diet (60% kcal from fat) vs. Control Diet (10% kcal from fat) acclimation->diet monitoring Monitor Body Weight & Food Intake Weekly diet->monitoring obesity Obesity Development (12-16 weeks) monitoring->obesity randomization Randomize into Treatment Groups obesity->randomization treatment This compound / Vehicle / Pair-Fed Administration randomization->treatment endpoint Endpoint Measurements treatment->endpoint

Figure 2: Experimental workflow for a diet-induced obesity study.

Materials:

  • C57BL/6J mice (male, 6 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Control low-fat diet (LFD; e.g., 10% kcal from fat)

  • Animal caging with bedding

  • Water bottles

  • Animal scale

Procedure:

  • Acclimate 6-week-old C57BL/6J male mice to the animal facility for one week with ad libitum access to standard chow and water.

  • After acclimation, switch the diet of the experimental group to a high-fat diet (60% kcal from fat). The control group will receive a low-fat diet (10% kcal from fat).

  • House mice individually or in small groups and maintain them on their respective diets for 12-16 weeks to induce obesity.

  • Monitor body weight and food intake weekly.

  • Once a significant difference in body weight is observed between the HFD and LFD groups, the mice are considered diet-induced obese and are ready for the intervention study.

This compound Preparation and Administration

This compound Preparation:

  • This compound is dissolved in a suitable vehicle. For in vivo studies, this compound can be dissolved and neutralized with NaOH in glucose-free RPMI 1640 or PBS.

Intraperitoneal (i.p.) Injection:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower abdominal quadrant.

  • Insert a 25-27 gauge needle at a 30-45 degree angle.

  • Administer the prepared this compound solution. The total injection volume should not exceed 10 ml/kg body weight. For the cited studies, a total injection volume of 50 µl was used.

Intracerebroventricular (i.c.v.) Injection: This is a surgical procedure and requires appropriate training and anesthesia.

  • Anesthetize the mouse.

  • Secure the mouse in a stereotaxic frame.

  • Make a small incision in the scalp to expose the skull.

  • Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

  • Slowly inject the this compound solution into the ventricle using a microsyringe.

  • Suture the incision and allow the mouse to recover.

Key Experimental Assays

a. Glucose Tolerance Test (GTT):

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (time 0) from a tail snip.

  • Administer a glucose solution (1-2 g/kg body weight) via i.p. injection or oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

b. Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours.

  • Record the baseline blood glucose level.

  • Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.

  • Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

c. Indirect Calorimetry:

  • Acclimate individual mice to the metabolic cages for at least 24 hours.

  • Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously over a 24-48 hour period.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.

d. Conditioned Taste Aversion (CTA):

  • Water-deprive mice for a set period.

  • On the conditioning day, provide a novel tasting solution (e.g., saccharin) followed by an i.p. injection of this compound at a dose that induces hypophagia (e.g., 20 mg/kg). Control groups receive vehicle.

  • On the test day, offer the mice a two-bottle choice between water and the novel tasting solution.

  • Measure the consumption of each liquid to determine if a taste aversion was formed. A lack of aversion suggests the hypophagia is not due to malaise.

e. Gene Expression Analysis (qPCR):

  • Euthanize mice and collect tissues of interest (e.g., white adipose tissue, liver, hypothalamus).

  • Isolate total RNA from the tissues.

  • Perform reverse transcription to synthesize cDNA.

  • Use quantitative PCR (qPCR) to measure the expression levels of target genes (e.g., ACC1, FAS, GPAT1, CPT-1, UCP-2, AgRP, NPY) relative to a stable housekeeping gene.

Conclusion

This compound is a promising pharmacological agent for the treatment of diet-induced obesity and its associated metabolic complications. The optimal dosage for chronic studies in DIO mice appears to be 5 mg/kg/day administered intraperitoneally, which induces gradual weight loss without causing conditioned taste aversion. The detailed protocols provided in these application notes will enable researchers to effectively design and execute preclinical studies to further investigate the therapeutic potential of this compound and other GPAT inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data in the field of obesity and metabolic disease research.

References

Application Notes and Protocols for FSG67 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vehicle solutions and protocols for the administration of FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT), in preclinical animal models. The information compiled from published research is intended to guide the design and execution of in vivo studies for metabolic and liver disease research.

Introduction

This compound is a small molecule inhibitor of GPAT, the enzyme that catalyzes the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids.[1][2] By inhibiting GPAT, this compound has been shown to reduce food intake, decrease adiposity, and improve insulin sensitivity in diet-induced obese mice.[1][3] Furthermore, it has been utilized to study lipid metabolism's role in liver regeneration following injury.[4] The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies.

Mechanism of Action

This compound primarily targets mitochondrial GPAT isoforms, GPAT1 and GPAT2. This inhibition leads to a reduction in the synthesis of lysophosphatidic acid (lysoPA) and downstream lipid species. In the context of obesity, this leads to decreased fat storage and increased fat oxidation. In studies of liver regeneration, this compound has been shown to modulate the Wnt/β-catenin signaling pathway by decreasing the phosphorylation of glycogen synthase kinase-3β (GSK3β), which subsequently affects cell proliferation.

Signaling Pathway of this compound in Liver Regeneration

FSG67_Signaling cluster_inhibition Effect of this compound cluster_pathway Wnt/β-catenin Pathway Modulation This compound This compound GPAT GPAT This compound->GPAT inhibition PA Phosphatidic Acid (PA) GPAT->PA synthesis GSK3b_p p-GSK3β (Inactive) PA->GSK3b_p promotes GSK3b GSK3β (Active) beta_catenin β-catenin GSK3b->beta_catenin promotes degradation of degradation Degradation beta_catenin->degradation cyclinD1 Cyclin D1 beta_catenin->cyclinD1 promotes transcription of proliferation Cell Proliferation cyclinD1->proliferation promotes

Caption: this compound inhibits GPAT, leading to reduced phosphatidic acid levels and subsequent modulation of the Wnt/β-catenin signaling pathway.

Quantitative Data from Animal Studies

The following tables summarize key quantitative data from studies involving the administration of this compound to animal models.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlThis compound (5 mg/kg, i.p., daily)
Body Weight Change-~12% loss
Fat Mass-Significantly reduced
Food Intake-Transiently reduced for 9-10 days
Respiratory Exchange Ratio-Significantly decreased
Glucose Tolerance-Improved
Insulin Sensitivity-Increased

Table 2: Acute Effects of a Single this compound Dose in Lean and DIO Mice

ParameterVehicle ControlThis compound (20 mg/kg, i.p.)
Lean Mice
Body Weight Change (24h)-Significant decrease
Food Intake (24h)-Significant decrease
DIO Mice
Body Weight Change (24h)-Significant decrease
Food Intake (24h)-Significant decrease

Experimental Protocols

Protocol 1: Aqueous-Based Vehicle Preparation and Administration

This protocol is suitable for intraperitoneal administration and is based on methods reported in studies on metabolic diseases.

Materials:

  • This compound powder

  • Glucose-free RPMI 1640 or Phosphate-Buffered Saline (PBS)

  • Sodium Hydroxide (NaOH), 1N solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH strips

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Use either glucose-free RPMI 1640 or sterile PBS as the vehicle.

  • This compound Suspension:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of the chosen vehicle to achieve the final target concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 10 mL/kg injection volume).

  • Neutralization:

    • This compound is acidic and may require neutralization for in vivo use.

    • Slowly add 1N NaOH dropwise to the this compound suspension while vortexing.

    • Monitor the pH and adjust to physiological pH (~7.4).

  • Homogenization: Ensure a uniform suspension by vortexing the mixture thoroughly immediately before administration.

  • Administration:

    • Gently restrain the animal.

    • Administer the this compound suspension via intraperitoneal (i.p.) injection into the lower quadrant of the abdomen.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Co-Solvent-Based Vehicle Preparation and Administration

This protocol is an alternative for achieving higher solubility of this compound and is based on common formulation strategies for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Vehicle Component Ratios: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Formulation:

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Sequentially add the other vehicle components, mixing thoroughly after each addition:

      • Add PEG300 and mix until uniform.

      • Add Tween-80 and mix until uniform.

      • Add Saline to reach the final volume and mix thoroughly.

  • Homogenization: Ensure the final solution is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. Prepare the working solution fresh on the day of use.

  • Administration: Administer the formulation via the desired route (e.g., intraperitoneal injection).

Experimental Workflow for in Vivo this compound Studies

experimental_workflow start Start animal_model Select Animal Model (e.g., DIO mice) start->animal_model vehicle_prep Prepare this compound Vehicle (e.g., Protocol 1 or 2) animal_model->vehicle_prep dosing Administer this compound (e.g., 5 mg/kg, i.p.) vehicle_prep->dosing monitoring Monitor Animals (Body Weight, Food Intake) dosing->monitoring data_collection Data and Sample Collection (e.g., Blood, Tissues) monitoring->data_collection analysis Biochemical and Molecular Analysis (e.g., Gene Expression, Histology) data_collection->analysis end End analysis->end

Caption: A generalized experimental workflow for conducting in vivo studies with this compound.

Safety and Toxicology Considerations

While published studies have not reported significant toxicity for this compound at effective therapeutic doses in the described models, it is crucial to conduct appropriate safety and toxicology assessments for any new experimental paradigm. This should include monitoring animals for signs of distress, changes in behavior, and performing histological analysis of key organs to assess any potential toxicity. In studies of acetaminophen-induced liver injury, this compound did not exacerbate liver toxicity but did blunt the regenerative response.

Disclaimer: The information provided is for research purposes only. It is essential to adhere to all institutional and national guidelines for animal care and use. Researchers should independently validate these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Utilizing FSG67 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of FSG67, a glycerol-3-phosphate acyltransferase (GPAT) inhibitor, in cell-based assays. This document outlines the protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO), its application in studying the Wnt/β-catenin signaling pathway, and methods for assessing its impact on cell viability.

Introduction to this compound

This compound is a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), an enzyme crucial for the synthesis of lysophosphatidic acid and subsequently, phosphatidic acid.[1] Research has demonstrated that this compound can modulate the Glycogen Synthase Kinase 3β (GSK3β) and Wnt/β-catenin signaling pathways, making it a valuable tool for investigating cellular processes regulated by these pathways, such as cell proliferation and differentiation.[2][3][4] Its effects have been noted in various contexts, including liver regeneration.[2]

Role of DMSO in Cell-Based Assays

Due to the hydrophobic nature of many small molecule inhibitors like this compound, a suitable solvent is required for their dissolution and delivery to cells in aqueous culture media. Dimethyl Sulfoxide (DMSO) is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. Its miscibility with water and cell culture media makes it an ideal vehicle for in vitro studies. However, it is crucial to acknowledge that DMSO is not biologically inert and can exert its own effects on cells. Therefore, careful optimization of the final DMSO concentration is paramount to minimize off-target effects and ensure the observed results are attributable to the compound under investigation.

Data Presentation

This compound Properties
PropertyValueReference
Target Glycerol-3-phosphate acyltransferase (GPAT)
Mechanism of Action Inhibits GPAT, leading to altered GSK3β and Wnt/β-catenin signaling.
IC50 (GPAT) 24 µM
IC50 (Triglyceride Synthesis) 33.9 µM (in 3T3-L1 adipocytes)
IC50 (Phosphatidylcholine Synthesis) 36.3 µM (in 3T3-L1 adipocytes)
Solubility in DMSO ≥ 65 mg/mL (~198.5 mM)
Solubility in Water Insoluble
Recommended Final DMSO Concentrations in Cell Culture Media
DMSO Concentration (v/v)Expected Effect on Most Cell LinesReference
≤ 0.1% Generally considered safe with minimal cytotoxic effects. Recommended for sensitive cell lines and long-term exposure assays.
0.1% - 0.5% Tolerated by many robust cell lines for short-term to moderate-duration experiments. May induce some cellular stress or differentiation in sensitive cells.
> 0.5% - 1.0% Can cause significant cytotoxicity, alter gene expression, and induce differentiation in a cell-type-dependent manner. Use with caution and thorough validation.
> 1.0% Generally not recommended for cell-based assays due to high potential for cytotoxicity and off-target effects.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • This compound powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 327.4 g/mol ), weigh out 3.274 mg.

    • Add the calculated volume of cell culture grade DMSO to the tube (e.g., 1 mL).

    • Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To minimize DMSO-induced stress, it is recommended to perform a step-wise dilution. For example, first, prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume.

    • Ensure the final concentration of DMSO in the cell culture wells remains at the lowest possible level, ideally ≤ 0.1%.

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • 96-well clear, flat-bottom tissue culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the this compound working solutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm for background correction.

Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)

This protocol describes a luciferase-based reporter assay to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash (containing TCF/LEF binding sites driving luciferase expression) and FOPflash (mutated TCF/LEF sites, as a negative control) reporter plasmids

  • A constitutively expressed reporter plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned medium or recombinant Wnt3a protein

  • This compound working solutions

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection:

    • Co-transfect the cells with the TOPflash (or FOPflash) and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours post-transfection.

  • Treatment and Pathway Activation:

    • Treat the cells with serial dilutions of this compound for a predetermined pre-incubation time.

    • Activate the Wnt pathway by adding Wnt3a conditioned medium (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to the wells (except for the negative control).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the Wnt3a-stimulated vehicle control.

Western Blot Analysis of Phosphorylated GSK3β and β-catenin

This protocol is for detecting changes in the phosphorylation status of GSK3β and the total levels of β-catenin in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well or 10 cm tissue culture plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

  • Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for β-catenin Nuclear Translocation

This protocol allows for the visualization of β-catenin's subcellular localization.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound working solutions

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: anti-β-catenin

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and treat with this compound as desired.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 10% normal goat serum for 1 hour.

    • Incubate with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope. Analyze the images for changes in the nuclear localization of β-catenin.

Mandatory Visualization

G cluster_pathway This compound Inhibition of Wnt/β-catenin Signaling This compound This compound GPAT GPAT This compound->GPAT Inhibits PA Phosphatidic Acid (PA) GPAT->PA Produces GSK3b GSK3β PA->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation destruction_complex Destruction Complex beta_catenin->destruction_complex nucleus Nucleus beta_catenin->nucleus Translocation TCF_LEF TCF/LEF beta_catenin->TCF_LEF proteasome Proteasomal Degradation destruction_complex->proteasome target_genes Target Gene Expression TCF_LEF->target_genes Activates

Caption: this compound inhibits GPAT, leading to reduced GSK3β inhibition and subsequent β-catenin degradation.

G cluster_workflow Experimental Workflow: this compound in Cell-Based Assays cluster_assays Assays prep This compound Stock Preparation (in DMSO) treatment Treatment with this compound (and Vehicle Control) prep->treatment cell_seeding Cell Seeding (e.g., 96-well plate) cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability signaling Wnt Signaling (Luciferase Assay) treatment->signaling western Protein Analysis (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis signaling->data_analysis western->data_analysis

Caption: General workflow for studying this compound's effects in cell-based assays.

G cluster_dilution This compound Dilution Scheme stock 10 mM this compound in 100% DMSO (Stock Solution) intermediate Intermediate Dilution (in Culture Medium) stock->intermediate 1:100 Dilution working Final Working Concentrations (in Culture Medium) intermediate->working Serial Dilutions final_culture Final Concentration in Cell Culture (e.g., ≤ 0.1% DMSO) working->final_culture Addition to Cells

Caption: Recommended stepwise dilution of this compound from a DMSO stock solution.

References

Application Notes and Protocols for FSG67 Treatment in Long-Term Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67 is a small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the first and committed step in the synthesis of triglycerides and other glycerolipids.[1][2] By inhibiting GPAT, this compound effectively reduces the synthesis of acylglycerides, leading to a decrease in lipid accumulation and an increase in fatty acid oxidation.[1][3] Preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the potential of this compound as a therapeutic agent for obesity and related metabolic disorders.[1] This document provides detailed application notes and protocols for the use of this compound in long-term metabolic studies, based on published preclinical research.

Mechanism of Action

This compound exerts its metabolic effects primarily through the inhibition of GPAT enzymes, particularly the mitochondrial isoforms GPAT1 and GPAT2. This inhibition redirects long-chain acyl-CoAs away from triglyceride synthesis and towards mitochondrial beta-oxidation. This shift in fatty acid metabolism contributes to reduced adiposity and improved insulin sensitivity.

Recent studies have also elucidated a role for this compound in modulating cellular signaling pathways. Specifically, this compound has been shown to decrease the phosphorylation of glycogen synthase kinase-3β (GSK3β), which in turn affects the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including proliferation and differentiation.

Data Presentation

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in mouse models of metabolic disease.

Table 1: Effects of Acute this compound Administration on Body Weight and Food Intake in Lean and Diet-Induced Obese (DIO) Mice

Animal ModelTreatment (single i.p. dose)Body Weight Change (over 18h)Food Intake Reduction
Lean MiceVehicle--
This compound (20 mg/kg)Significant weight lossSignificant decrease in chow intake
DIO MiceVehicle--
This compound (20 mg/kg)Significant weight lossSignificant reduction in high-fat diet intake

Table 2: Effects of Chronic this compound Administration on Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlThis compound (5 mg/kg/day, i.p.)Pair-Fed Control
Body Weight Change (after 9 days)-12.1 ± 3.6% loss5.5 ± 2.0% loss
Body Composition-Specific loss of fat mass-
Food IntakeAd libitumTransient hypophagia (9-10 days), then return to baselineMatched to this compound group
Respiratory Exchange Ratio (RER)BaselineFurther decreased vs. pair-fedDecreased vs. ad libitum
Glucose ToleranceImpairedImproved-
Insulin SensitivityImpairedIncreased-
Hepatic SteatosisPresentResolved-

Table 3: In Vitro Efficacy of this compound

AssayCell Line/SystemIC50 Value
Triglyceride Synthesis Inhibition3T3-L1 Adipocytes33.9 µM
Phosphatidylcholine Synthesis Inhibition3T3-L1 Adipocytes36.3 µM
GPAT Activity InhibitionIsolated Mouse Mitochondrial GPAT~30 µM

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a chronic study to evaluate the effects of this compound on body weight, food intake, and glucose metabolism in DIO mice.

1. Animal Model and Diet:

  • Species: Male C57BL/6J mice.

  • Age: 4-5 weeks at the start of the diet.

  • Diet: High-fat diet (HFD) with 60% of calories from fat for 12-16 weeks to induce obesity. A control group should be fed a standard chow diet.

2. This compound Preparation and Administration:

  • This compound Preparation: Dissolve this compound in a suitable vehicle such as glucose-free RPMI 1640 or PBS. Neutralize with NaOH if necessary. For in vitro studies, DMSO can be used as a vehicle.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosage: 5 mg/kg body weight.

  • Frequency: Once daily, typically just prior to the dark cycle.

  • Duration: 4 to 12 weeks, depending on the study endpoints.

3. Experimental Groups:

  • Group 1: DIO mice receiving daily i.p. injections of the vehicle.

  • Group 2: DIO mice receiving daily i.p. injections of this compound (5 mg/kg).

  • Group 3 (Optional): Pair-fed DIO mice receiving daily i.p. injections of the vehicle and fed the same amount of food consumed by the this compound-treated group on the previous day. This group helps to distinguish the effects of this compound from those of reduced food intake alone.

4. Measured Parameters:

  • Body Weight and Food Intake: Measured daily.

  • Body Composition: Assessed by techniques such as nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at selected time points during the study to assess glucose homeostasis.

  • Blood Chemistry: Collection of blood samples for the analysis of glucose, insulin, lipids, and liver enzymes.

  • Tissue Analysis: At the end of the study, collect tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT) for histological analysis and measurement of gene expression of lipogenic and fatty acid oxidation enzymes via RT-PCR.

Protocol 2: Investigation of this compound's Effect on GSK3β/Wnt/β-catenin Signaling in the Liver

This protocol is adapted from a study investigating the role of this compound in a model of liver regeneration but can be modified for metabolic studies.

1. Animal Model:

  • Male C57BL/6 mice, 8-12 weeks of age.

2. This compound Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Dosage: 20 mg/kg body weight.

  • Vehicle: DMSO.

  • Timing: Administer this compound at desired time points before tissue collection.

3. Tissue Collection and Analysis:

  • Euthanize mice at specified time points after this compound administration.

  • Collect liver tissue and immediately flash-freeze in liquid nitrogen for subsequent biochemical analysis or fix in formalin for histology.

4. Western Blot Analysis:

  • Prepare liver protein lysates.

  • Perform Western blotting to detect the levels of total and phosphorylated GSK3β, as well as total and active β-catenin.

  • Use appropriate loading controls, such as β-actin, for normalization.

5. Gene Expression Analysis:

  • Isolate RNA from liver tissue.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of downstream targets of the Wnt/β-catenin pathway, such as Cyclin D1.

Visualizations

FSG67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glycerol-3-Phosphate Glycerol-3-Phosphate GPAT GPAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty Acyl-CoA->Fatty_Acid_Oxidation Increased Flux This compound This compound This compound->GPAT Inhibits GSK3b GSK3β This compound->GSK3b Decreases Phosphorylation Lysophosphatidic_Acid Lysophosphatidic Acid GPAT->Lysophosphatidic_Acid Acylation Triglycerides Triglycerides Lysophosphatidic_Acid->Triglycerides Further Synthesis pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation Wnt_Pathway Wnt/β-catenin Signaling pGSK3b->Wnt_Pathway Modulates

Caption: Signaling pathway of this compound action.

FSG67_Experimental_Workflow start Start: Diet-Induced Obese Mice treatment Daily this compound or Vehicle Administration (i.p.) start->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_assays Periodic Metabolic Assays: - GTT - ITT monitoring->metabolic_assays end_study End of Study monitoring->end_study metabolic_assays->monitoring tissue_collection Tissue Collection: - Liver - Adipose Tissue end_study->tissue_collection analysis Analysis: - Histology - Gene Expression - Western Blot tissue_collection->analysis

References

Application of FSG67 in Studying GPAT1 and GPAT2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-3-phosphate acyltransferases (GPATs) are crucial enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1] In mammals, four GPAT isoforms have been identified, categorized into two groups based on their subcellular localization: GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum.[1][2] These enzymes play a pivotal role in lipid metabolism, and their dysregulation has been implicated in metabolic disorders such as obesity, hepatic steatosis, and insulin resistance.[1][2]

FSG67 is a synthetic, small-molecule inhibitor of GPAT, designed to mimic the phosphate of glycerol-3-phosphate (G3P) and the saturated long-chain of palmitoyl-CoA. By inhibiting the acylation of G3P, this compound effectively reduces the production of lysophosphatidic acid (LPA), a precursor for both triacylglycerol and phospholipids. This application note provides a comprehensive overview of the use of this compound as a tool to study the inhibition of GPAT1 and GPAT2, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

Data Presentation

The inhibitory effects of this compound on GPAT activity and related cellular processes have been quantified in various studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Inhibition of GPAT Activity and Lipid Synthesis by this compound

ParameterTargetSystemIC50 Value (µM)Reference
GPAT ActivityTotal Mitochondrial GPATIsolated Mouse Liver Mitochondria30.2
GPAT1 ActivityGPAT1 (NEM-resistant)Isolated Mouse Liver Mitochondria42.1
GPAT ActivityTotal Mitochondrial GPATsIsolated Mitochondria24.7 ± 2.1
Triglyceride SynthesisEndogenous3T3-L1 Adipocytes33.9
Phosphatidylcholine SynthesisEndogenous3T3-L1 Adipocytes36.3
Oxidative MetabolismEndogenousMature Adipocytes27.7 ± 4.4

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterDosageEffectReference
Body Weight5 mg/kg, daily (i.p.)Gradual 12% weight loss
Fat Mass5 mg/kg, daily (i.p.)Significant reduction
Food Intake5 mg/kg, daily (i.p.)Transient reduction (9-10 days)
Fat Oxidation5 mg/kg, daily (i.p.)Enhanced
Glucose ToleranceChronic administrationIncreased
Insulin SensitivityChronic administrationIncreased
Lipogenic Gene ExpressionChronic administrationDecreased in WAT and liver

Experimental Protocols

Mitochondrial GPAT Activity Assay with this compound

This protocol is designed to measure the inhibitory effect of this compound on total mitochondrial GPAT and specifically on GPAT1 activity using isolated mouse liver mitochondria. The distinction between GPAT1 and GPAT2 is achieved through the use of N-ethylmaleimide (NEM), a sulfhydryl-modifying reagent that inactivates the NEM-sensitive GPAT2, leaving the NEM-resistant GPAT1 activity measurable.

Materials:

  • Freshly isolated mouse liver mitochondria

  • This compound (2-(nonylsulfonamido)benzoic acid)

  • N-ethylmaleimide (NEM)

  • [¹⁴C]Glycerol-3-phosphate

  • Palmitoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer (e.g., MOPS-based buffer, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fresh mouse liver using standard differential centrifugation methods. Resuspend the final mitochondrial pellet in an appropriate buffer.

  • Assay Setup:

    • For total mitochondrial GPAT activity (GPAT1 and GPAT2), prepare reaction tubes containing the assay buffer, BSA, and [¹⁴C]glycerol-3-phosphate.

    • For GPAT1 activity , prepare a parallel set of reaction tubes and pre-incubate the mitochondria with 100 µM NEM to inactivate GPAT2.

  • This compound Incubation: Add varying concentrations of this compound to the reaction tubes. A typical concentration range would be from 0.2 µM to 150 µM. Include a vehicle control (e.g., DMSO) without this compound.

  • Reaction Initiation: Start the enzymatic reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a mixture of butanol and acidified water).

  • Extraction and Measurement: Extract the lipid products containing the radiolabel and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular Lipid Synthesis Inhibition Assay in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on triglyceride and phospholipid synthesis in a cellular context using 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • [¹⁴C]Acetic acid or [³H]Glycerol

  • Culture medium (e.g., DMEM with high glucose and serum)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

  • This compound Treatment: Treat the differentiated adipocytes with various concentrations of this compound (e.g., 7.6 µM to 150 µM) for a specified duration (e.g., 48 hours).

  • Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]acetic acid or [³H]glycerol, to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Wash the cells with PBS and extract the total lipids using a method like the Folch or Bligh-Dyer procedure.

  • Lipid Separation: Separate the different lipid classes (triglycerides, phospholipids, etc.) from the total lipid extract using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabel incorporated into the triglyceride and phospholipid spots on the TLC plate using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of triglyceride and phosphatidylcholine synthesis by plotting the percentage of inhibition against the this compound concentration.

Visualizations

GPAT_Inhibition_Pathway cluster_synthesis Glycerolipid Synthesis G3P Glycerol-3-Phosphate GPAT1_2 GPAT1 / GPAT2 (Mitochondrial) G3P->GPAT1_2 AcylCoA Acyl-CoA AcylCoA->GPAT1_2 LPA Lysophosphatidic Acid (LPA) TAG Triglycerides LPA->TAG PL Phospholipids LPA->PL GPAT1_2->LPA Acylation This compound This compound This compound->GPAT1_2 Inhibition

Caption: Signaling pathway of GPAT1/2 inhibition by this compound.

Experimental_Workflow_GPAT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mito_Isolation Isolate Mouse Liver Mitochondria Assay_Setup Prepare Assay Mix (Buffer, BSA, [14C]G3P) Mito_Isolation->Assay_Setup NEM_Treatment Pre-incubate with NEM (for GPAT1 assay) Assay_Setup->NEM_Treatment optional FSG67_Add Add this compound (various concentrations) Assay_Setup->FSG67_Add NEM_Treatment->FSG67_Add Reaction_Start Initiate with Palmitoyl-CoA FSG67_Add->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Terminate Reaction Incubate->Reaction_Stop Lipid_Extract Extract Radiolabeled Lipids Reaction_Stop->Lipid_Extract Measure Measure Radioactivity (Scintillation Counting) Lipid_Extract->Measure IC50_Calc Calculate IC50 Measure->IC50_Calc

Caption: Experimental workflow for the mitochondrial GPAT inhibition assay.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of mitochondrial GPATs, specifically GPAT1 and GPAT2, in lipid metabolism and related pathologies. Its demonstrated efficacy in both in vitro and in vivo systems allows for a multi-faceted approach to studying the consequences of GPAT inhibition. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their studies to further elucidate the therapeutic potential of targeting GPAT enzymes in metabolic diseases.

References

Application Notes and Protocols for Assessing FSG67 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FSG67 is a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a critical enzyme in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[1][2] Emerging research has indicated that by inhibiting GPAT, this compound can modulate key cellular signaling pathways, such as the Wnt/β-catenin pathway.[1][3][4] Specifically, this compound has been shown to decrease the phosphorylation of GSK3β, a central component of this pathway, leading to reduced expression of downstream targets like cyclin D1. The dysregulation of the Wnt/β-catenin signaling pathway is a well-established hallmark of many cancers, making this compound a compound of interest for oncological research.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in various cancer cell lines. The described assays are designed to evaluate the compound's impact on cell viability, its ability to induce apoptosis, and its effect on cell cycle progression. Furthermore, a protocol for Western blot analysis is included to confirm the molecular mechanism of this compound on the Wnt/β-catenin signaling pathway.

Target Audience

These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and basic molecular biology techniques.

Experimental Protocols

A systematic approach is recommended to evaluate the anticancer properties of this compound, starting with broad screening assays and progressing to more detailed mechanistic studies.

Cell Viability Assay (MTT Assay)

This initial assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated (e.g., DMSO) and untreated cells as controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the reduction in cell viability observed is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Cancer cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate whether this compound induces cell cycle arrest. Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of DNA content and cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for 24 or 48 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. At least 10,000 events should be collected per sample.

Western Blot Analysis of Wnt/β-catenin Signaling Pathway

This assay is performed to confirm the effect of this compound on the Wnt/β-catenin signaling pathway by examining the expression and phosphorylation status of key proteins.

Materials:

  • Cancer cell lines treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cell Viability (IC50 Values) of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A
Cell Line B
Cell Line C

Table 2: Apoptosis Induction by this compound (48h Treatment)

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Cell Line A0 (Control)
X
Y
Cell Line B0 (Control)
X
Y

Table 3: Cell Cycle Distribution after this compound Treatment (48h)

Cell LineThis compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
Cell Line A0 (Control)
X
Y
Cell Line B0 (Control)
X
Y

Table 4: Western Blot Densitometry Analysis of Key Signaling Proteins

ProteinTreatmentRelative Expression (normalized to β-actin)
p-GSK3βControl
This compound (X µM)
GSK3βControl
This compound (X µM)
β-cateninControl
This compound (X µM)
Cyclin D1Control
This compound (X µM)

Mandatory Visualization

FSG67_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b APC APC beta_catenin β-catenin GSK3b->beta_catenin p Axin Axin CK1 CK1 Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation This compound This compound GPAT GPAT This compound->GPAT Inhibition PA PA / lysoPA GPAT->PA PA->GSK3b Inhibition TCF/LEF TCF/LEF beta_catenin_nuc->TCF/LEF Target_Genes Target Genes (e.g., Cyclin D1) TCF/LEF->Target_Genes Transcription

Caption: this compound inhibits GPAT, leading to reduced GSK3β inhibition and subsequent effects on the Wnt/β-catenin pathway.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and This compound Treatment Start->Cell_Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis->Cell_Cycle Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End: Efficacy Assessment Data_Analysis->End

Caption: Workflow for assessing the in vitro efficacy of this compound in cancer cell lines.

References

Troubleshooting & Optimization

Technical Support Center: FSG67 and the GSK3β Pathway in Liver Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of FSG67 on the Glycogen Synthase Kinase 3β (GSK3β) pathway in liver cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the GSK3β pathway in liver cells?

A1: this compound is an inhibitor of glycerol-3-phosphate acyltransferase (GPAT). Its effect on the GSK3β pathway is primarily indirect and linked to the modulation of phosphatidic acid (PA) levels. Research suggests that PA is an inhibitor of GSK3β. By inhibiting GPAT, this compound is thought to reduce the synthesis of PA, leading to a decrease in the inhibitory phosphorylation of GSK3β at Serine 9. This results in increased GSK3β activity.[1][2][3][4]

Q2: What is the observed downstream effect of this compound on the Wnt/β-catenin signaling pathway in the context of liver regeneration?

A2: The increased activity of GSK3β due to this compound treatment leads to a downregulation of the canonical Wnt/β-catenin signaling pathway. This is evidenced by a significant reduction in the expression of Cyclin D1, a key downstream target of this pathway that is crucial for cell cycle progression.[1]

Q3: How does this compound administration impact liver regeneration, and is this effect mediated through GSK3β?

A3: this compound has been shown to blunt liver regeneration following acetaminophen (APAP)-induced injury. This is demonstrated by a reduction in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation. The crucial role of GSK3β in this process was confirmed in rescue experiments where co-administration of a GSK3β inhibitor (L803-mts) with this compound restored PCNA and Cyclin D1 expression and improved survival, indicating that the inhibitory effect of this compound on liver regeneration is indeed mediated through the GSK3β pathway.

Q4: Has this compound been observed to have direct toxic effects on liver cells in the experimental models studied?

A4: In the context of studies on APAP-induced hepatotoxicity, this compound treatment did not significantly affect markers of liver toxicity such as plasma alanine aminotransferase (ALT) levels or liver histology. It also did not alter APAP bioactivation or oxidative stress.

Troubleshooting Guides

Problem 1: No significant change in GSK3β phosphorylation is observed after this compound treatment in my liver cell line.

  • Possible Cause 1: Inappropriate Cell Line. The primary research was conducted in an in vivo mouse model of APAP-induced liver injury. The signaling context in a cultured liver cell line (e.g., HepG2, Huh-7) may differ. Ensure your cell line has a responsive GPAT/PA/GSK3β signaling axis.

  • Troubleshooting Step 1: Confirm GPAT expression and activity in your chosen cell line.

  • Troubleshooting Step 2: Consider using primary hepatocytes, which may more closely mimic the in vivo environment.

  • Possible Cause 2: Suboptimal this compound Concentration or Treatment Duration. The effective concentration and incubation time may vary between cell types.

  • Troubleshooting Step 1: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Troubleshooting Step 2: Refer to the in vivo dosage of 20 mg/kg as a starting point for calculating in vitro concentrations, keeping in mind the differences between in vivo and in vitro systems.

Problem 2: I see a decrease in GSK3β phosphorylation, but no corresponding change in downstream targets like Cyclin D1.

  • Possible Cause 1: Crosstalk with other signaling pathways. The regulation of Cyclin D1 is complex and can be influenced by other pathways that may be dominant in your experimental system.

  • Troubleshooting Step 1: Investigate the activity of other known regulators of Cyclin D1 in your model system, such as the PI3K/Akt pathway.

  • Possible Cause 2: Timing of analysis. The peak change in GSK3β activity may not perfectly coincide with the peak change in downstream gene or protein expression.

  • Troubleshooting Step 2: Perform a time-course experiment, analyzing samples at multiple time points after this compound treatment to capture the dynamic response of the pathway. In the in vivo model, decreased GSK3β phosphorylation was observed at 24 hours, preceding the drop in PCNA at 52 hours.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Clemens et al. (2019) on the impact of this compound in a mouse model of APAP-induced liver injury.

ParameterTreatment GroupResult
Hepatocyte Proliferation
PCNA Protein ExpressionThis compound (20 mg/kg)32% ± 7% reduction
PCNA Positive Hepatocytes (Immunohistochemistry)This compound (20 mg/kg)81% ± 9% reduction
Survival Study
Mortality (48h)APAP + this compound (30 mg/kg)100%
Mortality (48h)APAP + this compound (30 mg/kg) + L803-mts (GSK3β inhibitor)50%

Experimental Protocols

1. In Vivo Mouse Model of Acetaminophen (APAP)-Induced Liver Injury and this compound Treatment

  • Animal Model: Male C57BL/6J mice.

  • APAP Administration: Mice are treated with 300 mg/kg APAP intraperitoneally to induce liver injury.

  • This compound Treatment: this compound is administered at a dose of 20 mg/kg at 3, 24, and 48 hours post-APAP injection. A vehicle control (e.g., DMSO) is used for the control group.

  • Rescue Experiment: A cohort of mice receives the GSK3β inhibitor L803-mts in addition to this compound to confirm the role of GSK3β.

  • Sample Collection: Blood and liver tissues are collected at various time points (e.g., 6, 24, 52 hours) for analysis.

2. Western Blot Analysis for GSK3β Phosphorylation

  • Tissue Lysis: Liver tissue samples are homogenized in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β.

  • Detection: Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry is performed to quantify the ratio of phosphorylated GSK3β to total GSK3β.

3. Quantitative Real-Time PCR (qPCR) for Cyclin D1 mRNA Expression

  • RNA Extraction: Total RNA is isolated from liver tissue using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction: The qPCR is performed using SYBR Green master mix with primers specific for Cyclin D1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analysis: The relative expression of Cyclin D1 mRNA is calculated using the ΔΔCt method.

Visualizations

FSG67_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPAT GPAT PA Phosphatidic Acid (PA) GPAT->PA produces This compound This compound This compound->GPAT inhibits GSK3b_active Active GSK3β This compound->GSK3b_active leads to increased activity GSK3b_inactive Inactive p-GSK3β (Ser9) PA->GSK3b_inactive promotes Beta_Catenin_destruction β-catenin Destruction Complex GSK3b_active->Beta_Catenin_destruction activates GSK3b_inactive->GSK3b_active dephosphorylation Beta_Catenin β-catenin Beta_Catenin_destruction->Beta_Catenin promotes degradation CyclinD1 Cyclin D1 Expression Beta_Catenin->CyclinD1 activates transcription PCNA PCNA Expression Beta_Catenin->PCNA activates transcription Liver_Regeneration Liver Regeneration CyclinD1->Liver_Regeneration PCNA->Liver_Regeneration

Caption: this compound inhibits GPAT, leading to increased GSK3β activity and reduced liver regeneration.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Downstream Analysis start Induce Liver Injury (300 mg/kg APAP) treatment Administer this compound (20 mg/kg) at 3, 24, 48h start->treatment rescue Co-administer GSK3β Inhibitor (L803-mts) start->rescue collection Collect Blood & Liver Samples at 6, 24, 52h treatment->collection rescue->collection western Western Blot (p-GSK3β, Total GSK3β) collection->western qpcr qPCR (Cyclin D1 mRNA) collection->qpcr ihc Immunohistochemistry (PCNA) collection->ihc alt Plasma ALT Measurement collection->alt

Caption: Experimental workflow for studying this compound's effect on liver regeneration.

References

Technical Support Center: Mitigating FSG67-Induced Effects on Liver Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of FSG67 on liver regeneration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a critical enzyme in the synthesis of phosphatidic acid (PA) and lysophosphatidic acid (lysoPA).[1][2] By inhibiting GPAT, this compound reduces the levels of these lipids, which are important signaling molecules.

Q2: How does this compound affect liver regeneration?

This compound has been shown to blunt liver regeneration following injury, such as that induced by acetaminophen (APAP) overdose.[1][2][3] It does not appear to affect the initial toxicity or oxidative stress but specifically impairs the regenerative process. The primary mechanism is through the alteration of the GSK3β and Wnt/β-catenin signaling pathway.

Q3: What is the specific signaling pathway affected by this compound?

This compound-mediated inhibition of PA synthesis leads to a dramatic decrease in the phosphorylation of glycogen synthase kinase-3β (GSK3β). This dephosphorylation activates GSK3β, which in turn promotes the degradation of β-catenin. The resulting reduction in nuclear β-catenin leads to decreased expression of downstream targets crucial for cell proliferation, such as Cyclin D1.

Troubleshooting Guide

Issue 1: Unexpectedly high liver injury (e.g., elevated ALT levels) in the this compound-treated group.

  • Possible Cause 1: Incorrect timing of this compound administration.

    • Recommendation: this compound should be administered after the initial toxic insult (e.g., after APAP administration) to specifically target the regeneration phase. Administering it concurrently with the toxin might exacerbate the initial injury.

  • Possible Cause 2: Off-target effects of the specific this compound batch or dose.

    • Recommendation: Ensure the purity of the this compound compound. Perform a dose-response curve to determine the optimal concentration that inhibits regeneration without causing direct hepatotoxicity. Studies have used 20 mg/kg of this compound in mice.

  • Possible Cause 3: Vehicle effect.

    • Recommendation: Always include a vehicle-only control group to account for any potential toxicity of the solvent used to dissolve this compound (e.g., DMSO).

Issue 2: No significant difference in hepatocyte proliferation (e.g., PCNA staining) between control and this compound-treated groups.

  • Possible Cause 1: Insufficient dose of this compound.

    • Recommendation: Verify the concentration and administration protocol for this compound. A dose of 20 mg/kg has been shown to be effective in mice.

  • Possible Cause 2: Incorrect timing of analysis.

    • Recommendation: The reduction in proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) may only be apparent at later time points in the regeneration process. For example, a significant decrease in PCNA expression was observed at 52 hours post-APAP injury in this compound-treated mice.

  • Possible Cause 3: The model of liver injury is not suitable.

    • Recommendation: The effects of this compound on regeneration have been characterized in the context of APAP-induced liver injury. The signaling pathways governing regeneration can differ depending on the injury model.

Issue 3: Difficulty in rescuing the anti-regenerative effect of this compound.

  • Possible Cause 1: Ineffective GSK3β inhibitor.

    • Recommendation: Ensure the potency and bioavailability of the GSK3β inhibitor used for the rescue experiment. L803-mts has been successfully used to rescue hepatocyte proliferation in this compound-treated mice.

  • Possible Cause 2: Incorrect timing of the rescue agent's administration.

    • Recommendation: The GSK3β inhibitor should be co-administered with this compound to counteract its effects on GSK3β phosphorylation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound on liver regeneration after acetaminophen (APAP) overdose in mice.

ParameterControl (APAP + Vehicle)This compound-Treated (APAP + 20 mg/kg this compound)Time Point
Hepatocyte Proliferation
PCNA Expression (Immunoblot)BaselineReduced by 32 ± 7%52 h
PCNA Positive Hepatocytes (%)BaselineReduced by 81 ± 9%52 h
Signaling Pathway Components
GSK3β PhosphorylationBaselineDramatically decreased24 h
Cyclin D1 ExpressionBaselineReduced24 h

Data extracted from Clemens et al., Food and Chemical Toxicology, 2019.

Experimental Protocols

1. Acetaminophen (APAP)-Induced Liver Injury and Regeneration Model in Mice

  • Objective: To induce a reproducible model of liver injury that is followed by a regenerative response.

  • Procedure:

    • Fast male C57BL/6 mice overnight.

    • Administer a single intraperitoneal (i.p.) injection of 300 mg/kg APAP dissolved in warm saline.

    • At specified time points after APAP administration (e.g., 3, 24, and 48 hours), administer 20 mg/kg this compound or vehicle control (e.g., DMSO) via i.p. injection.

    • For rescue experiments, co-administer a GSK3 inhibitor such as L803-mts with this compound.

    • Collect blood and liver tissue at various time points (e.g., 6, 24, 52 hours) for analysis.

2. Assessment of Hepatocyte Proliferation by PCNA Immunohistochemistry

  • Objective: To quantify the number of proliferating hepatocytes in liver tissue sections.

  • Procedure:

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum).

    • Incubate with a primary antibody against PCNA overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Quantify the percentage of PCNA-positive hepatocyte nuclei in multiple high-power fields.

3. Western Blot for GSK3β Phosphorylation and β-catenin

  • Objective: To assess the activation state of the GSK3β/β-catenin signaling pathway.

  • Procedure:

    • Homogenize liver tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 30-50 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated GSK3β (p-GSK3β), total GSK3β, active β-catenin, total β-catenin, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify the relative protein expression levels.

Visualizations

FSG67_Signaling_Pathway cluster_inhibition This compound Action cluster_signaling Wnt/β-catenin Pathway This compound This compound GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) This compound->GPAT Inhibits PA Phosphatidic Acid (PA) GPAT->PA Synthesizes GSK3b GSK3β pGSK3b p-GSK3β (Inactive) PA->pGSK3b Promotes (Inhibition of dephosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation pGSK3b->GSK3b Inactive form degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocates cyclinD1 Cyclin D1 nucleus->cyclinD1 Promotes Transcription proliferation Hepatocyte Proliferation cyclinD1->proliferation Experimental_Workflow cluster_injury 1. Induction of Liver Injury cluster_treatment 2. Treatment Regimen cluster_analysis 3. Sample Collection & Analysis injury_model Acetaminophen (APAP) Overdose in Mice treatment Administer this compound (20 mg/kg) or Vehicle at 3, 24, 48h injury_model->treatment rescue Co-administer GSK3 inhibitor (e.g., L803-mts) treatment->rescue Optional Rescue Experiment collection Collect Blood & Liver at 6, 24, 52h treatment->collection biochemistry Serum ALT collection->biochemistry histology H&E Staining PCNA Staining collection->histology western_blot Western Blot (p-GSK3β, β-catenin) collection->western_blot qpcr qPCR (Cyclin D1) collection->qpcr

References

Navigating FSG67 In Vitro: A Technical Guide to Optimizing Concentration and Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, FSG67, in vitro, achieving the desired biological effect while avoiding cytotoxicity is paramount. This technical support center provides essential guidance on optimizing this compound concentration, featuring troubleshooting advice and frequently asked questions to ensure the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in the de novo pathway of glycerolipid synthesis. By blocking GPAT, this compound prevents the acylation of glycerol-3-phosphate, a crucial step in the formation of lysophosphatidic acid, which is a precursor for triglycerides and other phospholipids. The IC50 for GPAT inhibition by this compound has been reported to be 24 µM.

Q2: At what concentration should I start my experiments with this compound?

A2: As a starting point, it is advisable to test a range of concentrations centered around the reported IC50 values for its biological activity. For instance, the IC50 for inhibition of triglyceride and phosphatidylcholine synthesis in 3T3-L1 adipocytes is approximately 34-36 µM.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: Is this compound generally considered cytotoxic?

A3: The cytotoxic profile of this compound appears to be highly cell-type dependent. In 3T3-L1 adipocytes, no toxicity was observed at concentrations up to 150 µM.[1] Similarly, in vivo studies in mice have shown no general toxicity. However, this compound has been shown to blunt liver regeneration, which suggests an effect on cell proliferation rather than direct cell killing in that context.[2][3][4] It is essential to perform cytotoxicity assays on your specific cell line to determine the cytotoxic concentration (CC50).

Q4: How does this compound impact signaling pathways?

A4: this compound has been shown to affect the GSK3β (Glycogen Synthase Kinase-3 beta) and Wnt/β-catenin signaling pathways. By inhibiting GPAT, this compound can modulate the levels of lipid signaling molecules that influence these pathways, which are critical for cell proliferation, differentiation, and survival.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High background in cytotoxicity assay - Reagent contamination.- High cell density.- Interference of this compound with assay reagents.- Use fresh, sterile reagents.- Optimize cell seeding density.- Run a control with this compound in cell-free media to check for direct interaction with the assay dye.
Inconsistent results between experiments - Variability in cell passage number or health.- Instability of this compound in solution.- Inconsistent incubation times.- Use cells within a consistent passage range and ensure they are healthy before treatment.- Prepare fresh stock solutions of this compound for each experiment.- Maintain precise and consistent incubation periods.
Observed cytotoxicity at expected therapeutic concentrations - High sensitivity of the specific cell line to GPAT inhibition.- Off-target effects of this compound.- Perform a dose-response curve to determine a narrow non-toxic working concentration range.- Consider using a different cell line or a lower, sub-optimal concentration for initial experiments.
No observable effect of this compound - Insufficient concentration.- Low GPAT expression or activity in the cell line.- Degradation of the compound.- Increase the concentration of this compound.- Confirm GPAT expression in your cell line via Western blot or qPCR.- Verify the integrity of your this compound stock.

Data Presentation: this compound In Vitro Activity

The following table summarizes the known in vitro concentrations of this compound for its biological activity and observed cytotoxicity. Note the limited availability of broad cytotoxicity data, underscoring the importance of empirical determination for each cell line.

Cell Line/SystemAssayEndpointConcentration (µM)Cytotoxicity Observed
Mouse MitochondriaEnzyme ActivityGPAT Inhibition (IC50)24Not Applicable
3T3-L1 AdipocytesLipid SynthesisTriglyceride Synthesis Inhibition (IC50)33.9No
3T3-L1 AdipocytesLipid SynthesisPhosphatidylcholine Synthesis Inhibition (IC50)36.3No (up to 150 µM)
Mouse Primary Neuronsa-syn AggregationInhibition of a-syn aggregationNot specifiedNeuroprotective effect observed

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using MTT Assay

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Assessing Cell Viability with Lactate Dehydrogenase (LDH) Assay

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Culture and Passage Target Cell Line dose_response Dose-Response Experiment (e.g., 0.1 - 200 µM this compound) cell_culture->dose_response fsg67_prep Prepare this compound Stock Solution fsg67_prep->dose_response cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity_assay functional_assay Perform Functional Assay (e.g., Lipid Synthesis, Proliferation) dose_response->functional_assay cc50 Determine CC50 (Cytotoxic Concentration) cytotoxicity_assay->cc50 ic50 Determine IC50 (Inhibitory Concentration) functional_assay->ic50 therapeutic_window Establish Non-Toxic Working Concentration Range cc50->therapeutic_window ic50->therapeutic_window signaling_pathway This compound-Mediated Inhibition of Wnt/β-catenin Signaling This compound This compound GPAT GPAT This compound->GPAT inhibits Lipid_Mediators Lipid Signaling Mediators GPAT->Lipid_Mediators produces GSK3b GSK3β Lipid_Mediators->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates Proliferation Cell Proliferation Nucleus->Proliferation promotes

References

Technical Support Center: Interpreting Unexpected Results in FSG67 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with FSG67, a novel and highly selective MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We observed an increase in cell proliferation at low concentrations of this compound, contrary to the expected anti-proliferative effect. Why is this occurring?

A1: This phenomenon is known as paradoxical activation of the MAPK pathway and can occur with some MEK inhibitors under specific cellular contexts, particularly in cells wild-type for RAS and RAF or those with certain RAS mutations.

Possible Cause: At sub-saturating concentrations, MEK inhibitors like this compound can promote the formation of MEK-RAF dimers. This dimerization can lead to the transactivation of one RAF molecule by another, resulting in a temporary and paradoxical increase in ERK signaling and subsequent cell proliferation. This effect is typically observed in a narrow concentration window and is overcome at higher, therapeutic concentrations of the inhibitor.

Troubleshooting Steps:

  • Confirm the Dose-Response Curve: Perform a detailed dose-response cell viability assay (e.g., using CellTiter-Glo®) with a finer titration of this compound at the lower concentration range to precisely map the paradoxical window.

  • Assess Pathway Activation: Analyze ERK phosphorylation (p-ERK) levels via Western blot at the same low concentrations that produce the proliferative jump. A corresponding increase in p-ERK would confirm paradoxical activation.

  • Evaluate Cellular Context: Check the mutational status of key pathway components like KRAS, NRAS, and BRAF in your cell line. Paradoxical activation is more prevalent in cells with wild-type BRAF and certain RAS mutations.

Q2: this compound is not inducing apoptosis in our cancer cell line, even at concentrations that effectively inhibit ERK phosphorylation. What are the potential reasons?

A2: The absence of apoptosis despite successful target inhibition suggests that the survival of your specific cell line may not be solely dependent on the MAPK/ERK pathway.

Possible Causes:

  • Activation of Pro-Survival Escape Pathways: Inhibition of the MEK/ERK pathway can trigger feedback mechanisms that activate alternative pro-survival signaling pathways, such as the PI3K/AKT pathway.

  • Cell Cycle Arrest Instead of Apoptosis: In some cell lines, MEK inhibition leads to G1 cell cycle arrest rather than apoptosis. The cellular outcome is highly dependent on the genetic background of the cells.

  • Insufficient Inhibition of Downstream Nodes: While p-ERK may be inhibited, other downstream effectors might be sustained by alternative pathways.

Troubleshooting Steps:

  • Investigate Escape Pathways: Perform a Western blot analysis to probe for the activation of key nodes in parallel survival pathways, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).

  • Analyze Cell Cycle: Use flow cytometry to perform cell cycle analysis on this compound-treated cells to determine if they are accumulating in the G1 phase.

  • Consider Combination Therapy: To overcome resistance from escape pathways, consider co-treating cells with this compound and an inhibitor of the identified escape pathway (e.g., a PI3K inhibitor).

Experimental Protocols & Data

Protocol 1: Western Blot for MAPK and PI3K/AKT Pathway Analysis

This protocol is designed to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways following treatment with this compound.

Methodology:

  • Cell Seeding: Plate 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 12-24 hours in a serum-free medium.

  • This compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 1: this compound IC50 Values in Common Cancer Cell Lines

The following table summarizes the typical half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines, as determined by a 72-hour cell viability assay.

Cell LineCancer TypeBRAF StatusKRAS StatusExpected IC50 (nM)
A375Malignant MelanomaV600E MutantWild-Type5 - 15
HT-29Colorectal CarcinomaV600E MutantWild-Type20 - 50
HCT116Colorectal CarcinomaWild-TypeG13D Mutant500 - 1500
MCF7Breast AdenocarcinomaWild-TypeWild-Type> 10,000

Visual Guides & Workflows

Signaling Pathway Diagrams

G ras RAS-GTP raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates prolif Cell Proliferation erk->prolif fsg67_high This compound (High Conc.) fsg67_high->mek fsg67_low This compound (Low Conc.) fsg67_low->raf Promotes RAF-MEK Dimers G start Unexpected Result: Lack of Apoptosis check_perk Q: Is p-ERK inhibited? start->check_perk recheck_ic50 Re-evaluate IC50 and compound stability check_perk->recheck_ic50 No check_pathways Investigate Escape Pathways (e.g., p-AKT, p-S6) check_perk->check_pathways Yes check_cellcycle Perform Cell Cycle Analysis check_pathways->check_cellcycle pathway_active Result: Escape Pathway (e.g., PI3K/AKT) Activated check_pathways->pathway_active cell_arrest Result: Cells Arrested (e.g., in G1 phase) check_cellcycle->cell_arrest solution Consider Combination Therapy (e.g., this compound + PI3K Inhibitor) pathway_active->solution cell_arrest->solution

Technical Support Center: Ensuring the Stability of FSG67 in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of FSG67 in experimental solutions. This compound is a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT) used to investigate the metabolic consequences of systemic pharmacological GPAT inhibition.[1][2] Ensuring its stability and solubility is critical for obtaining reproducible and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a small molecule inhibitor of the enzyme glycerol-3-phosphate acyltransferase (GPAT), which is crucial in triglyceride synthesis.[1][2] The stability of your this compound solution is paramount because degradation, precipitation, or aggregation can lead to a decrease in its effective concentration, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the common causes of small molecule instability in experimental solutions?

A2: Several factors can affect the stability of a small molecule like this compound in solution. These include:

  • pH: The pH of the buffer can affect the solubility and stability of the compound.

  • Temperature: Elevated temperatures can accelerate degradation, while freeze-thaw cycles can lead to precipitation.[3]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

  • Hydrolysis: Reaction with water can lead to the breakdown of the compound.

  • Interaction with other components: Components of your experimental solution, such as other small molecules or proteins, could potentially interact with and affect the stability of this compound.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has visible precipitate.

  • Question: I dissolved this compound in my buffer, but the solution is not clear. What should I do?

  • Answer: This indicates that the compound may have limited solubility in your chosen buffer. Here are some steps to troubleshoot this issue:

    • Check the pH of your buffer: The solubility of this compound may be pH-dependent. Try adjusting the pH of your buffer.

    • Consider a different solvent: While this compound is often dissolved in DMSO for stock solutions, you may need to use a co-solvent or a different buffer system for your final experimental solution.

    • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help to dissolve the compound. However, be cautious with warming as it can also accelerate degradation.

    • Prepare a more dilute solution: The concentration of this compound you are trying to achieve may be above its solubility limit in that specific buffer. Try working with a lower concentration.

Issue 2: I am observing a decrease in the activity of this compound over time.

  • Question: My experiments are showing inconsistent results, and I suspect my this compound solution is losing its potency. How can I address this?

  • Answer: A loss of activity suggests that this compound may be degrading in your experimental solution. Consider the following:

    • Prepare fresh solutions: Always prepare your working solutions fresh from a frozen stock on the day of the experiment.

    • Minimize exposure to light and air: Protect your solutions from light by using amber tubes or covering them with foil. Minimize the headspace in your storage vials to reduce exposure to air.

    • Evaluate the stability in your specific buffer: The components of your buffer could be contributing to the degradation of this compound. You may need to perform a stability study by incubating this compound in your buffer for different durations and then testing its activity.

    • Add antioxidants: If you suspect oxidative degradation, the addition of an antioxidant to your buffer might help.

Issue 3: I am seeing unexpected or off-target effects in my experiments.

  • Question: My experimental results are not what I expected based on the known activity of this compound. Could this be a stability issue?

  • Answer: While unexpected results can have many causes, the degradation of your compound into active or interfering byproducts is a possibility.

    • Confirm the identity and purity of your compound: If possible, use analytical techniques like HPLC or mass spectrometry to confirm the identity and purity of your this compound stock.

    • Investigate potential degradation products: If you suspect degradation, you could use analytical methods to identify any degradation products that may be causing the off-target effects.

    • Source a new batch of the compound: If you have doubts about the quality of your current batch of this compound, obtaining a new lot from a reputable supplier is recommended.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage TypeConditionSolventDurationNotes
Solid -20°C or -80°CN/A> 1 yearProtect from light and moisture.
Stock Solution -80°CDMSOUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Working Solution 4°CAqueous Buffer< 24 hoursPrepare fresh daily. Protect from light.

Table 2: General Solubility Guidelines for this compound

SolventSolubilityNotes
DMSO ≥ 10 mMCommonly used for stock solutions.
Ethanol Sparingly SolubleMay require warming.
Aqueous Buffers pH-dependentSolubility is generally lower than in organic solvents.

Note: The solubility and stability of this compound can be influenced by the specific experimental conditions. It is recommended to perform your own tests to determine the optimal conditions for your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Workflow for a Cell-Based Assay with this compound

  • Cell Culture: Plate cells at the desired density and allow them to adhere or reach the desired confluency.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO is consistent across all conditions and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO but no this compound).

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Analysis: Perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Fresh Working Solution in Media prep_stock->prep_work store_stock Stock at -80°C prep_stock->store_stock treat_cells Treat Cells prep_work->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Results incubate->analyze store_solid Solid at -20°C store_solid->prep_stock

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_solubility Solubility Issues cluster_degradation Degradation Issues start Inconsistent Experimental Results check_sol Is the working solution clear? start->check_sol check_age Was the working solution freshly prepared? start->check_age check_storage Was the stock solution stored correctly? start->check_storage sol_ph Adjust Buffer pH check_sol->sol_ph No sol_conc Lower Concentration check_sol->sol_conc No sol_solvent Change Solvent/Buffer check_sol->sol_solvent No deg_fresh Always Prepare Fresh check_age->deg_fresh No deg_protect Protect from Light/Air check_storage->deg_protect No deg_validate Validate Stock Purity check_storage->deg_validate Unsure end_sol end_sol sol_ph->end_sol Re-run Experiment sol_conc->end_sol sol_solvent->end_sol end_deg end_deg deg_fresh->end_deg Re-run Experiment deg_protect->end_deg deg_validate->end_deg

References

FSG67 Experiments: Technical Support Center for Controlling Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in experiments involving the GPAT inhibitor, FSG67.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Based on published studies, this compound has been successfully administered in vivo using several vehicles. For intraperitoneal (i.p.) injections in mice, this compound has been dissolved in glucose-free RPMI 1640 or Phosphate-Buffered Saline (PBS).[1] In some protocols, Dimethyl Sulfoxide (DMSO) has been used as the initial solvent, with further dilutions made in PBS.[2] It is crucial to neutralize the solution with NaOH as needed.[1]

Q2: Why is a vehicle control group essential in my this compound experiment?

A2: A vehicle control group is critical to distinguish the pharmacological effects of this compound from any biological effects caused by the solvent (vehicle) used to dissolve and administer the compound. The vehicle itself can have unintended physiological or cellular effects that could confound the interpretation of your results.[3][4] Therefore, a group of animals receiving only the vehicle under the exact same experimental conditions is necessary to provide a proper baseline.

Q3: What are the potential confounding effects of DMSO as a vehicle?

A3: While widely used, DMSO is not biologically inert and can have several side effects. It has been reported to cause localized toxic effects in the liver and kidney of rats, and can influence cellular processes. In the context of liver regeneration studies, DMSO has been shown to inhibit hepatocyte proliferation in vitro and enhance the activation of natural killer cells in vivo. Therefore, if using DMSO, it is imperative to include a DMSO-only control group to account for these potential effects.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of glycerol 3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial step in the synthesis of triglycerides and other glycerolipids. Research has shown that this compound can reduce the phosphorylation of GSK3β (glycogen synthase kinase-3 beta) and affect the Wnt/β-catenin signaling pathway, which is important in processes like liver regeneration.

Troubleshooting Guide: Vehicle-Related Issues

Problem Possible Cause Troubleshooting Steps
Unexpected mortality or toxicity in the this compound-treated group. High dose of this compound or vehicle toxicity.- Review the dosage of this compound. Studies have used doses ranging from 5 mg/kg to 30 mg/kg in mice. - If using DMSO, ensure the final concentration is as low as possible. High concentrations of DMSO can be toxic. - Evaluate the health of the vehicle control group. If they also show signs of toxicity, the vehicle or administration procedure is the likely cause.
High variability in experimental data. Inconsistent formulation or administration.- Ensure this compound is completely dissolved and the solution is homogenous before each injection. - Standardize the injection volume and rate for all animals. - Prepare fresh formulations for each experiment to avoid degradation of the compound or vehicle.
No observable effect of this compound. Poor solubility or bioavailability of this compound.- Confirm the proper preparation of the this compound solution, including neutralization with NaOH if necessary. - Consider alternative vehicles or the addition of co-solvents to improve solubility, but always include the appropriate vehicle control.
Effects observed in the vehicle control group. The vehicle has biological activity.- This is an expected finding with some vehicles like DMSO. - Carefully document and analyze these effects. The true effect of this compound is the difference observed between the this compound-treated group and the vehicle control group. - If vehicle effects are too pronounced, consider switching to a more inert vehicle like PBS or saline if solubility allows.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Concentrations of this compound

Parameter Value System Reference
IC₅₀ (GPAT inhibition)24.7 ± 2.1 μMIsolated mitochondrial GPATs
IC₅₀ (Triglyceride synthesis)33.9 μM3T3-L1 adipocytes
IC₅₀ (Phosphatidylcholine synthesis)36.3 μM3T3-L1 adipocytes
Acute In Vivo Dose20 mg/kg (i.p.)Lean and DIO mice
Chronic In Vivo Dose5 mg/kg (i.p.) dailyDIO mice
In Vivo Dose (Liver Regeneration Study)20 mg/kg or 30 mg/kg (i.p.)Mice

Experimental Protocols & Visualizations

Experimental Workflow for Vehicle Control

The following diagram outlines a typical experimental workflow to properly control for vehicle effects when studying this compound in vivo.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis FSG67_Formulation Prepare this compound in Vehicle (e.g., RPMI, PBS, DMSO) Neutralize with NaOH FSG67_Group Administer this compound (e.g., i.p. injection) FSG67_Formulation->FSG67_Group Vehicle_Control Prepare Vehicle Only Vehicle_Group Administer Vehicle Only (Same volume and route) Vehicle_Control->Vehicle_Group Animal_Grouping Randomly Assign Animals to Groups Animal_Grouping->FSG67_Group Animal_Grouping->Vehicle_Group Data_Collection Collect Endpoint Data (e.g., blood, tissue) FSG67_Group->Data_Collection Vehicle_Group->Data_Collection FSG67_Data Analyze Data from This compound Group Data_Collection->FSG67_Data Vehicle_Data Analyze Data from Vehicle Control Group Data_Collection->Vehicle_Data Comparison Statistically Compare This compound vs. Vehicle Data FSG67_Data->Comparison Vehicle_Data->Comparison Conclusion Determine True Effect of this compound Comparison->Conclusion

Caption: Workflow for in vivo this compound experiments with vehicle control.

This compound Signaling Pathway

This diagram illustrates the known signaling pathway affected by this compound.

signaling_pathway This compound This compound GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) This compound->GPAT Inhibits LPA Lysophosphatidic Acid (LPA) GPAT->LPA G3P Glycerol-3-Phosphate + Acyl-CoA G3P->GPAT GSK3b_p Phosphorylated GSK3β (Inactive) LPA->GSK3b_p Promotes* GSK3b GSK3β (Active) GSK3b_p->GSK3b Inhibits activity beta_catenin β-catenin GSK3b->beta_catenin Promotes degradation degradation Degradation beta_catenin->degradation proliferation Cell Proliferation (e.g., Liver Regeneration) beta_catenin->proliferation Promotes Wnt_signaling Wnt Signaling Pathway Component Wnt_signaling->GSK3b_p

Caption: this compound inhibits GPAT, impacting GSK3β and β-catenin signaling.

References

Technical Support Center: Addressing Variability in Animal Responses to FSG67

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPAT inhibitor, FSG67. The following information is designed to help address potential variability in animal responses and ensure the reproducibility of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides. By inhibiting GPAT, this compound reduces the production of lysophosphatidic acid (LPA) and subsequent diacylglycerol (DAG) and triglyceride (TAG) synthesis. This action can lead to increased fatty acid oxidation and has shown potential in preclinical models of obesity and metabolic disease. This compound has been shown to inhibit multiple GPAT isoforms, including the mitochondrial isoforms GPAT1 and GPAT2.[1]

Q2: What are the reported effects of this compound in animal models?

In diet-induced obese (DIO) mice, this compound has been reported to decrease body weight, reduce food intake, and increase insulin sensitivity.[2] Chronic administration of this compound has been shown to lead to a gradual loss of fat mass and a reduction in hepatic steatosis.[2] Additionally, this compound can modulate signaling pathways, such as the Wnt/β-catenin pathway, by affecting the phosphorylation of GSK3β.[3][4]

Q3: What are the recommended dosages and administration routes for this compound in mice?

This compound is typically administered via intraperitoneal (IP) injection. For acute studies, a dose of 20 mg/kg has been used. For chronic studies, a lower dose of 5 mg/kg administered daily has been shown to be effective in producing gradual weight loss in DIO mice.

Q4: How should this compound be prepared for in vivo administration?

This compound can be dissolved in a vehicle suitable for intraperitoneal injection. One common method involves dissolving this compound in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a mixture of 10% DMSO and 90% corn oil. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Body Weight and Food Intake Response
Possible Cause Troubleshooting Strategy
Genetic Background of Animals Different mouse strains can exhibit varied metabolic and inflammatory responses. The majority of published studies with this compound have utilized C57BL/6J mice. This strain is known for its Th1-dominant immune response, which may influence metabolic outcomes. If using a different strain, such as BALB/c (known for a Th2-dominant response), be aware that this could contribute to variability. For consistency, use a single, well-characterized inbred strain for all experiments.
Sex Differences Hormonal and metabolic differences between male and female animals can significantly impact drug responses. Most reported studies on this compound have used male mice. If using female mice, ensure that the estrous cycle is taken into account or that ovariectomized models are used to reduce hormonal variability. Always report the sex of the animals used in your studies.
Age and Weight of Animals Ensure that all animals within an experiment are of a similar age and weight at the start of the study. Randomize animals into treatment groups based on their initial body weight to ensure an even distribution.
Diet Composition The composition of the high-fat diet used to induce obesity can be a significant source of variability. The specific fatty acid profile of the diet can influence hepatic lipid metabolism and overall metabolic phenotype. Ensure that the diet composition is consistent across all experiments and is reported in detail.
Acclimatization and Handling Stress Allow animals to acclimate to the housing facility and handling procedures for at least one week before the start of the experiment. Consistent and gentle handling can minimize stress, which can impact feeding behavior and metabolic parameters.
Issue 2: Inconsistent or Unexpected Results on Metabolic Parameters
Possible Cause Troubleshooting Strategy
Timing of Dosing and Measurements The timing of this compound administration in relation to the light-dark cycle and feeding patterns can influence its effects. In many studies, this compound is administered just prior to the dark cycle, when rodents are most active and consume the majority of their food. Ensure that the timing of dosing and all subsequent measurements (e.g., blood glucose, body weight) are consistent across all animals and experimental groups.
Pair-Feeding Control Group This compound can cause a transient reduction in food intake. To distinguish the direct metabolic effects of this compound from those secondary to reduced food consumption, it is crucial to include a pair-fed control group that receives the vehicle and is fed the same amount of food as the this compound-treated group.
Vehicle Effects The vehicle used to dissolve this compound can have its own biological effects. For example, DMSO has been reported to have various biological activities. Always include a vehicle-only control group to account for any effects of the vehicle.
Assay Variability Ensure that all biochemical and molecular assays are properly validated and that samples are processed consistently. Use appropriate standards and controls for all assays.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages and Effects in Mice
ParameterAcute StudyChronic StudyReference
Animal Model Lean and Diet-Induced Obese (DIO) C57BL/6J miceDiet-Induced Obese (DIO) C57BL/6J mice
Dosage 20 mg/kg5 mg/kg, daily
Administration Intraperitoneal (IP) injectionIntraperitoneal (IP) injection
Effect on Body Weight Significant weight loss in both lean and DIO miceGradual 12% weight loss over 9 days
Effect on Food Intake Significant reduction in chow and high-fat diet intakeTransient hypophagia for 9-10 days
Metabolic Effects -Increased glucose tolerance and insulin sensitivity, enhanced fat oxidation, reduced hepatic steatosis
Table 2: IC50 Values of this compound
ParameterIC50 Value (µM)Reference
GPAT Activity 24
Triglyceride Synthesis (3T3-L1 cells) 33.9
Phosphatidylcholine Synthesis (3T3-L1 cells) 36.3

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice, 10-12 weeks old.

  • Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for a minimum of 8-10 weeks to induce obesity and insulin resistance.

  • Acclimatization: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and allow them to acclimate for at least one week prior to the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution in the final vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to the desired final concentration (e.g., for a 5 mg/kg dose).

  • Grouping and Dosing:

    • Randomize mice into treatment groups based on body weight.

    • Group 1 (Vehicle Control): Administer the vehicle solution via IP injection daily.

    • Group 2 (this compound): Administer this compound (e.g., 5 mg/kg) via IP injection daily.

    • Group 3 (Pair-Fed Control): Administer the vehicle solution via IP injection daily and provide the same amount of food consumed by the this compound group on the previous day.

  • Monitoring:

    • Measure body weight and food intake daily.

    • Monitor animal health throughout the study.

    • At the end of the study, collect blood and tissues for further analysis (e.g., plasma insulin, glucose, lipids; liver histology and gene expression).

Mandatory Visualizations

Signaling Pathway Diagrams

FSG67_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound GPAT GPAT This compound->GPAT Inhibits LPA Lysophosphatidic Acid (LPA) GPAT->LPA Catalyzes G3P Glycerol-3-Phosphate G3P->GPAT AcylCoA Long-chain Acyl-CoA AcylCoA->GPAT GSK3b GSK3β LPA->GSK3b Inhibits (Proposed) BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation DestructionComplex Destruction Complex GSK3b->DestructionComplex Proliferation Cell Proliferation (e.g., Cyclin D1) BetaCatenin->Proliferation Promotes Transcription DestructionComplex->BetaCatenin Mediates Degradation

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) DIO Induce Diet-Induced Obesity (High-Fat Diet) Animal_Model->DIO Acclimatize Acclimatize Animals DIO->Acclimatize Randomize Randomize into Groups Acclimatize->Randomize Dosing Daily IP Injection (Vehicle, this compound, Pair-Fed) Randomize->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake) Dosing->Monitoring Monitoring->Dosing Repeat daily Tissue_Collection Collect Blood and Tissues Monitoring->Tissue_Collection Biochemical_Analysis Biochemical Assays (Glucose, Insulin, Lipids) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis (e.g., Liver) Tissue_Collection->Histology Gene_Expression Gene Expression Analysis Tissue_Collection->Gene_Expression

References

Validation & Comparative

FSG67: A Potent Inhibitor of GPAT Activity Validated and Compared

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of FSG67 on Glycerol-3-Phosphate Acyltransferase (GPAT) activity against a relevant alternative. This guide includes supporting experimental data, detailed methodologies, and visual diagrams of the associated biological pathways and workflows to facilitate a comprehensive understanding of this compound's performance.

Glycerol-3-phosphate acyltransferase (GPAT) is a critical enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. Its role in metabolic pathways has made it a significant target for therapeutic intervention in various conditions, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease. This compound has emerged as a notable small molecule inhibitor of GPAT, and this guide serves to validate its inhibitory efficacy through comparative data and detailed experimental protocols.

Comparative Inhibitory Activity of GPAT Inhibitors

The inhibitory potential of this compound and a comparable alternative, 4-([1,1′-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, has been evaluated using in vitro GPAT activity assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below.

InhibitorTargetIC50 (µM)
This compound Total Mitochondrial GPAT30.2[1]
GPAT1 (NEM-resistant)42.1[1]
Triglyceride Synthesis (3T3-L1 adipocytes)33.9
Phosphatidylcholine Synthesis (3T3-L1 adipocytes)36.3
4-([1,1′-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid GPAT8.5[2]

Note: The IC50 values for this compound were determined using mouse mitochondrial GPAT. The IC50 for the alternative inhibitor was determined in a separate in vitro study.

GPAT Signaling Pathway

GPAT initiates the synthesis of various glycerolipids, which play crucial roles in energy storage and cell membrane structure. The pathway is fundamental to cellular metabolism.

GPAT_Signaling_Pathway cluster_synthesis Glycerolipid Synthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA Acyl-CoA Acyl_CoA->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol PL Phospholipids (Membranes) DAG->PL DGAT DGAT DAG->DGAT TAG Triacylglycerol (Energy Storage) GPAT->LPA AGPAT->PA PAP->DAG DGAT->TAG This compound This compound This compound->GPAT inhibits

Caption: The GPAT signaling pathway, illustrating the central role of GPAT in glycerolipid synthesis and the inhibitory action of this compound.

Experimental Protocols

Accurate and reproducible measurement of GPAT activity is crucial for validating the efficacy of inhibitors like this compound. The following is a detailed methodology for a common in vitro GPAT activity assay.

In Vitro GPAT Activity Assay

Objective: To determine the inhibitory effect of a compound on GPAT enzyme activity.

Materials:

  • Enzyme Source: Isolated mitochondria or microsomes from liver or adipose tissue, or recombinant GPAT isoforms.

  • Substrates:

    • Glycerol-3-phosphate (G3P)

    • Radiolabeled [14C] or [3H]-G3P

    • Acyl-CoA (e.g., palmitoyl-CoA)

  • Inhibitors: this compound, alternative inhibitors, and vehicle control (e.g., DMSO).

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and BSA)

    • N-ethylmaleimide (NEM) solution (for distinguishing GPAT isoforms)

    • Stopping Solution (e.g., a mixture of chloroform, methanol, and perchloric acid)

    • Scintillation fluid

  • Equipment:

    • Microcentrifuge

    • Water bath or incubator

    • Scintillation counter

    • Glass vials

Procedure:

  • Enzyme Preparation: Isolate mitochondria or microsomes from tissue homogenates by differential centrifugation. Resuspend the pellet in an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control.

    • To distinguish between NEM-sensitive (GPAT2, 3, and 4) and NEM-resistant (GPAT1) isoforms, pre-incubate a subset of samples with NEM.

    • Add the enzyme preparation to the tubes.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates, including the radiolabeled G3P and acyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution. This will precipitate the protein and extract the lipid products.

  • Lipid Extraction: Centrifuge the tubes to pellet the precipitated protein. The lipid-containing organic phase is carefully transferred to a new tube.

  • Quantification:

    • Evaporate the organic solvent.

    • Add scintillation fluid to the dried lipid extract.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the GPAT activity.

  • Data Analysis:

    • Calculate the percentage of GPAT activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The process of validating a GPAT inhibitor involves a series of systematic steps, from initial screening to detailed characterization.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow A Compound Synthesis (this compound & Alternatives) B In Vitro GPAT Activity Assay A->B C Determine IC50 Values B->C D Isoform Specificity Assay (with/without NEM) C->D E Cell-Based Assays (e.g., 3T3-L1 adipocytes) D->E F Measure Triglyceride & Phospholipid Synthesis E->F G In Vivo Studies (e.g., mouse models) F->G H Assess Physiological Effects (Weight, Glucose Tolerance, etc.) G->H

Caption: A streamlined workflow for the validation of GPAT inhibitors, from initial screening to in vivo efficacy studies.

References

A Comparative Analysis of FSG67 and Other Glycerol-3-Phosphate Acyltransferase (GPAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol-3-phosphate acyltransferase (GPAT) represents a critical enzymatic control point in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. Its role in metabolic regulation has made it an attractive target for therapeutic intervention in conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. This guide provides an objective comparison of the efficacy of FSG67, a small molecule GPAT inhibitor, with other known inhibitors, supported by available experimental data.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and other commercially available GPAT inhibitors, PPHPC and GPAT-IN-1.

InhibitorTargetIC50 (µM)Reference
This compound Total mitochondrial GPAT30.2[1]
GPAT142.1[1]
GPAT230.2BenchChem
PPHPC GPAT12.2BenchChem
GPAT-IN-1 GPAT8.9BenchChem

Note: The provided IC50 values are based on published research and may vary depending on the specific assay conditions.

Based on the available in vitro data, PPHPC demonstrates the highest potency against GPAT1, with an IC50 value of 2.2 µM. GPAT-IN-1 shows a moderate potency with an IC50 of 8.9 µM. This compound exhibits a broader spectrum of inhibition against total mitochondrial GPAT, GPAT1, and GPAT2, with IC50 values in the 30-42 µM range.[1] It is important to note that this compound belongs to the o-(alkanesulfonamido)benzoic acid group of inhibitors.[2]

In Vivo Efficacy: Focus on this compound

While in vitro data provides valuable insights into the direct inhibitory potential of these compounds, in vivo studies are crucial for understanding their physiological effects. To date, extensive in vivo data is publicly available for this compound, while similar comprehensive studies for PPHPC and GPAT-IN-1 are not as readily accessible in the reviewed literature.

This compound in Murine Models

Numerous studies have demonstrated the significant metabolic benefits of this compound administration in diet-induced obese (DIO) mice.

Key In Vivo Effects of this compound:

  • Weight Reduction: Daily intraperitoneal administration of this compound (5 mg/kg) in DIO mice resulted in a gradual but significant weight loss of approximately 12% over 9 days, which was greater than the weight loss observed in pair-fed controls.[1]

  • Reduced Food Intake: this compound treatment has been shown to decrease energy intake in both lean and DIO mice.

  • Improved Insulin Sensitivity: Chronic administration of this compound in DIO mice led to enhanced glucose tolerance and insulin sensitivity.

  • Reduced Hepatic Steatosis: this compound treatment resolved the accumulation of fat in the liver of DIO mice.

  • Enhanced Fatty Acid Oxidation: The respiratory exchange ratio was further decreased in this compound-treated mice on a high-fat diet compared to pair-fed controls, indicating an increase in whole-body fat oxidation.

It is noteworthy that this compound is effective against both mitochondrial GPAT1 and GPAT2 isoforms and also inhibits acylglyceride synthesis in 3T3-L1 adipocytes, which primarily express the microsomal isoform GPAT3.

Experimental Protocols

In Vitro GPAT Activity Assay

A common method for determining GPAT activity and the inhibitory potential of compounds involves the use of isolated mitochondria and radiolabeled substrates.

Protocol Outline:

  • Isolation of Mitochondria: Liver mitochondria are isolated from rodents through a series of homogenization and centrifugation steps.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl2, BSA, DTT, and NaF.

  • Substrates: The reaction is initiated by adding radiolabeled [14C]glycerol-3-phosphate and a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).

  • Inhibitor Addition: Varying concentrations of the inhibitor (e.g., this compound) are added to the reaction mixture.

  • NEM Differentiation: To distinguish between GPAT1 and other GPAT isoforms, the assay can be performed in the presence or absence of N-ethylmaleimide (NEM), a sulfhydryl-reactive compound that inhibits NEM-sensitive isoforms like GPAT2, GPAT3, and GPAT4, but not GPAT1.

  • Reaction Termination and Analysis: The reaction is stopped, and the lipid products are extracted. The amount of incorporated radiolabel is quantified using scintillation counting to determine the level of inhibition.

  • IC50 Calculation: The inhibitor concentration that produces 50% inhibition of GPAT activity is determined.

In Vivo Murine Studies with this compound

Animal Model: Diet-induced obese (DIO) C57BL/6J mice are commonly used.

This compound Administration:

  • Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of RPMI 1640 and NaOH for neutralization, or PBS.

  • Route of Administration: Intraperitoneal (i.p.) injection is a frequently used route.

  • Dosage: For chronic studies demonstrating weight loss and improved metabolic parameters, a daily dose of 5 mg/kg has been shown to be effective.

Key Outcome Measures:

  • Body Weight and Composition: Monitored regularly.

  • Food and Water Intake: Measured daily.

  • Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis.

  • Metabolic Rate: Measured using indirect calorimetry to determine oxygen consumption and carbon dioxide production.

  • Tissue and Plasma Analysis: Collection of blood and tissues (liver, adipose tissue) for analysis of lipid content, gene expression of lipogenic enzymes, and other relevant biomarkers.

Signaling Pathways and Experimental Workflows

The inhibition of GPAT has significant downstream effects on cellular signaling and metabolic pathways. The following diagrams illustrate the central role of GPAT and the workflow for evaluating GPAT inhibitors.

GPAT_Signaling_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA This compound This compound This compound->GPAT AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid (PA) AGPAT->PA DAG Diacylglycerol (DAG) PA->DAG PL Phospholipids (Membrane Synthesis) PA->PL DGAT DGAT TAG Triacylglycerol (TAG) (Lipid Droplets) DGAT->TAG DAG->DGAT Signaling Cell Signaling (e.g., mTOR, PKC) DAG->Signaling

Caption: GPAT Signaling Pathway and Point of Inhibition by this compound.

GPAT_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay GPAT Activity Assay (IC50 Determination) CellAssay Cell-Based Assays (e.g., 3T3-L1 adipocytes) Assay->CellAssay AnimalModel Animal Model Selection (e.g., DIO mice) CellAssay->AnimalModel Dosing Inhibitor Administration (Route, Dose, Frequency) AnimalModel->Dosing Metabolic Metabolic Phenotyping (Weight, Food Intake, Glucose Tolerance) Dosing->Metabolic Tissue Tissue Analysis (Lipid content, Gene expression) Dosing->Tissue

Caption: Experimental Workflow for Evaluating GPAT Inhibitors.

Conclusion

The available data indicates that this compound is a moderately potent, broad-spectrum inhibitor of mitochondrial GPATs with significant beneficial effects on metabolic parameters in preclinical models of obesity. While other inhibitors such as PPHPC show higher in vitro potency against specific GPAT isoforms, a comprehensive in vivo comparison is currently limited by the lack of publicly available data for these compounds. Further in vivo studies on a wider range of GPAT inhibitors are necessary to fully elucidate their comparative efficacy and therapeutic potential. The detailed experimental protocols provided for this compound can serve as a valuable template for the evaluation of novel GPAT inhibitors.

References

A Comparative Guide to Two Promising Glycerol-3-Phosphate Acyltransferase (GPAT) Inhibitors: FSG67 and 4-([1,1′-biphenyl]-4-carbonyl)-2-(acetanesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two small molecule inhibitors of Glycerol-3-Phosphate Acyltransferase (GPAT), a key enzyme in lipid metabolism and a promising target for therapeutic intervention in metabolic diseases and oncology. We will objectively evaluate FSG67 and a potent para-biphenyl analog, 4-([1,1′-biphenyl]-4-carbonyl)-2-(acetanesulfonamido)benzoic acid, based on available experimental data.

Introduction to the Targets

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of triacylglycerols and glycerophospholipids. By transferring an acyl group from acyl-CoA to glycerol-3-phosphate, it produces lysophosphatidic acid (LPA), a crucial signaling molecule and a precursor for various lipids. Dysregulation of GPAT activity is implicated in obesity, type 2 diabetes, nonalcoholic fatty liver disease, and certain cancers. Inhibition of GPAT presents a strategic approach to modulate these pathways.

Overview of the Compounds

This compound (also known as 2-(nonylsulfonamido)benzoic acid) is a well-characterized inhibitor of mitochondrial GPAT isoforms (GPAT1 and GPAT2).[1] It has been demonstrated to have significant effects on lipid metabolism, food intake, and insulin sensitivity in preclinical models.[2]

4-([1,1′-biphenyl]-4-carbonyl)-2-(acetanesulfonamido)benzoic acid represents a class of para-biphenyl analogs developed through in silico modeling based on the structure of earlier GPAT inhibitors like this compound.[1][3] These compounds were designed to exploit a hydrophobic pocket within the GPAT active site to enhance potency.[3]

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound and a closely related analog of the second compound against mitochondrial GPAT.

CompoundTarget(s)IC50 (µM)Reference
This compoundMitochondrial GPAT24
4-([1,1′-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid*Mitochondrial GPAT8.5

*Note: The IC50 value is for the octanesulfonamido analog, which is structurally very similar to the acetanesulfonamido version and was identified as the most potent compound in its series.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the inhibition of GPAT, which leads to a reduction in the synthesis of lysophosphatidic acid (LPA) and downstream lipids. This has several metabolic consequences, including a decrease in triglyceride synthesis and an increase in fatty acid oxidation.

Recent studies have also elucidated this compound's role in modulating cellular signaling pathways. Specifically, this compound has been shown to reduce the phosphorylation of GSK3β (Glycogen Synthase Kinase 3 Beta), a key component of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and regeneration.

The para-biphenyl analogs were designed to have the same primary mechanism of action: direct inhibition of GPAT. The biphenyl moiety was introduced to create additional hydrophobic interactions within the enzyme's active site, thereby increasing binding affinity and inhibitory potency.

GPAT_Signaling_Pathway cluster_Inhibitors Inhibitors cluster_Cellular_Process Cellular Process cluster_Downstream_Effects Downstream Effects This compound This compound GPAT GPAT This compound->GPAT GSK3b GSK3β Phosphorylation This compound->GSK3b Reduces Biphenyl_Analog 4-([1,1'-biphenyl]-4-carbonyl)- 2-(acetanesulfonamido)benzoic acid Biphenyl_Analog->GPAT G3P Glycerol-3-Phosphate G3P->GPAT Acyl_CoA Acyl-CoA Acyl_CoA->GPAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA Acylation TAG_Synthesis Triacylglycerol Synthesis LPA->TAG_Synthesis Wnt_beta_catenin Wnt/β-catenin Signaling GSK3b->Wnt_beta_catenin Modulates

Caption: Simplified GPAT signaling pathway and points of inhibition.

Experimental Protocols

In Vitro GPAT Inhibition Assay

The inhibitory activity of the compounds was determined using a well-established in vitro assay with isolated mouse liver mitochondria. The following provides a general outline of the protocol as described in the cited literature.

  • Mitochondria Isolation: Mitochondria are isolated from fresh mouse liver tissue by differential centrifugation.

  • Assay Buffer Preparation: A suitable assay buffer is prepared containing essential components like MOPS, KCl, and MgCl₂.

  • Reaction Mixture: The reaction mixture is prepared containing isolated mitochondria, glycerol-3-phosphate, and [1-¹⁴C]palmitoyl-CoA as the radiolabeled substrate.

  • Inhibitor Addition: The test compounds (this compound or the biphenyl analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution, typically an acidic solvent mixture like chloroform-methanol.

  • Lipid Extraction and Analysis: The lipids are extracted, and the amount of radiolabeled product (lysophosphatidic acid) is quantified using liquid scintillation counting.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in GPAT activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Mito_Isolation Isolate Mitochondria (Mouse Liver) Reaction_Setup Set up Reaction Mixture: Mitochondria, G3P, [14C]Palmitoyl-CoA Mito_Isolation->Reaction_Setup Compound_Prep Prepare Inhibitor Stock Solutions Add_Inhibitor Add Inhibitor (Varying Concentrations) Compound_Prep->Add_Inhibitor Reaction_Setup->Add_Inhibitor Incubate Incubate (e.g., 37°C) Add_Inhibitor->Incubate Quench Quench Reaction Incubate->Quench Lipid_Extraction Extract Lipids Quench->Lipid_Extraction Scintillation Quantify Radioactivity (Scintillation Counting) Lipid_Extraction->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc

Caption: General experimental workflow for in vitro GPAT inhibition assay.

In Vivo Studies and Effects

This compound

Extensive in vivo studies have been conducted on this compound in diet-induced obese (DIO) mice. Key findings include:

  • Reduced Food Intake and Body Weight: Administration of this compound led to a significant reduction in food intake and a corresponding decrease in body weight.

  • Improved Insulin Sensitivity: Chronic treatment with this compound improved glucose tolerance and insulin sensitivity in DIO mice.

  • Enhanced Fatty Acid Oxidation: The compound was shown to increase the rate of fatty acid oxidation.

  • Hepatic Steatosis Reversal: this compound was effective in reversing hepatic steatosis (fatty liver).

4-([1,1′-biphenyl]-4-carbonyl)-2-(acetanesulfonamido)benzoic acid

To date, published in vivo data for this specific compound or its close analogs are not available in the public domain. Its development was primarily based on in silico design and in vitro screening, which demonstrated superior potency compared to this compound. Further preclinical development would be required to ascertain its in vivo efficacy, pharmacokinetics, and safety profile.

Summary and Conclusion

Both this compound and the 4-([1,1′-biphenyl]-4-carbonyl)-2-(sulfonamido)benzoic acid series are promising inhibitors of GPAT.

  • This compound is a well-validated tool compound with demonstrated in vivo efficacy in models of metabolic disease. Its effects on weight reduction, insulin sensitivity, and lipid metabolism are well-documented. However, its in vitro potency is moderate.

  • 4-([1,1′-biphenyl]-4-carbonyl)-2-(acetanesulfonamido)benzoic acid and its analogs represent a step forward in terms of in vitro potency, with the octanesulfonamido analog showing a nearly three-fold improvement over this compound. This enhanced activity is attributed to its rational design targeting a hydrophobic pocket in the enzyme.

For researchers interested in a tool compound with established in vivo effects to study the broader physiological roles of GPAT inhibition, This compound is an excellent choice. For those focused on developing more potent next-generation GPAT inhibitors for potential clinical translation, the para-biphenyl scaffold offers a more potent starting point, though it requires further in vivo characterization. The available data strongly supports the binding model used in the design of these analogs as a valuable tool for future inhibitor development.

References

Unraveling the Isoform Profile of GPAT Inhibitor FSG67: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic disease research, the pursuit of selective inhibitors for key enzymatic targets is paramount. Glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in triacylglycerol synthesis, has emerged as a significant target for therapeutic intervention in obesity and type 2 diabetes. This guide provides a detailed comparison of the specificity and selectivity of the small molecule inhibitor FSG67 against various GPAT isoforms, alongside available data for other GPAT inhibitors.

This compound, a 2-(nonylsulfonamido)benzoic acid derivative, has been identified as an inhibitor of GPAT activity. Understanding its inhibitory profile across the four known mammalian GPAT isoforms—GPAT1, GPAT2, GPAT3, and GPAT4—is crucial for elucidating its mechanism of action and potential therapeutic applications.

This compound: Inhibition Profile Across GPAT Isoforms

Experimental data has demonstrated that this compound exhibits inhibitory activity against multiple GPAT isoforms, particularly the mitochondrial isoforms GPAT1 and GPAT2.[1][2] In studies utilizing isolated mouse liver mitochondria, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 30.2 µM for total mitochondrial GPAT activity.[2]

Further differentiation of isoform-specific inhibition revealed an IC50 of 42.1 µM for GPAT1.[2] While direct IC50 values for GPAT2 are not explicitly stated in the same high-confidence source, the methodology to distinguish GPAT1 and GPAT2 activity using N-ethylmaleimide (NEM) confirms that this compound acts on both.[2] GPAT1 is resistant to NEM, while GPAT2 is sensitive to it. The reduction in GPAT activity in the presence of NEM is attributed to the inhibition of GPAT2 and other NEM-sensitive isoforms.

Evidence also suggests that this compound inhibits the microsomal isoform GPAT3. This is supported by the observation that this compound reduces triglyceride synthesis in 3T3-L1 adipocytes, which predominantly express GPAT3. However, a specific IC50 value for this compound against GPAT3 has not been reported. The effect of this compound on GPAT4 remains to be experimentally determined. A general IC50 value of 24 µM for "GPAT" has also been reported, though the specific isoform is not mentioned.

Comparative Analysis with Other GPAT Inhibitors

The development of isoform-selective GPAT inhibitors is an ongoing area of research. While a comprehensive suite of selective inhibitors for each isoform is not yet available, some compounds have been identified with varying degrees of selectivity.

InhibitorTarget Isoform(s)IC50 Value(s)Reference(s)
This compound Total mitochondrial GPAT30.2 µM
GPAT142.1 µM
GPAT (isoform unspecified)24 µM
GPAT1, GPAT2, GPAT3Inhibition observed, specific IC50 for GPAT2 and GPAT3 not reported
GPAT-IN-1 GPAT (pan-inhibitor)8.9 µM
C75 Indirectly affects GPAT2Not applicable (indirect inhibitor)
TOFA Indirectly affects GPAT2Not applicable (indirect inhibitor)
Cerulenin Indirectly affects GPAT2Not applicable (indirect inhibitor)
Betulinic Acid Indirectly affects GPAT2Not applicable (indirect inhibitor)

Signaling Pathways and Experimental Workflows

To understand the broader context of GPAT inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor specificity.

GPAT_Signaling_Pathway cluster_synthesis Glycerolipid Synthesis G3P Glycerol-3-Phosphate GPAT GPAT (Isoforms 1, 2, 3, 4) G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid GPAT->LPA AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid AGPAT->PA DAG Diacylglycerol PA->DAG PL Phospholipids PA->PL TAG Triacylglycerol DAG->TAG This compound This compound This compound->GPAT Inhibits

Glycerolipid synthesis pathway and the inhibitory action of this compound.

The experimental workflow to determine the isoform specificity of GPAT inhibitors often involves the use of selective chemical probes and knockout models.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Assay Conditions cluster_2 Incubation cluster_3 Data Analysis Mito Isolate Liver Mitochondria No_NEM Assay without NEM (Measures GPAT1 + GPAT2) Mito->No_NEM With_NEM Assay with NEM (Measures GPAT1 only) Mito->With_NEM Incubate1 Incubate with [14C]Glycerol-3-Phosphate, Palmitoyl-CoA, and this compound No_NEM->Incubate1 Incubate2 Incubate with [14C]Glycerol-3-Phosphate, Palmitoyl-CoA, and this compound With_NEM->Incubate2 Measure_Rad Measure Radioactivity Incubate1->Measure_Rad Incubate2->Measure_Rad Calc_IC50 Calculate IC50 values Measure_Rad->Calc_IC50

Workflow for determining GPAT1 and GPAT2 inhibition.

Experimental Protocols

GPAT Activity Assay in Isolated Liver Mitochondria

This protocol is adapted from published studies to differentiate between GPAT1 and GPAT2 activity.

  • Mitochondrial Isolation: Isolate mitochondria from fresh mouse liver tissue by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EDTA.

  • Assay Mixture: Prepare a reaction mixture containing Tris-HCl (pH 7.5), MgCl2, BSA (fatty acid-free), DTT, and [14C]glycerol-3-phosphate.

  • NEM Treatment: For distinguishing GPAT1 and GPAT2, prepare two sets of reactions. In one set, add N-ethylmaleimide (NEM) to a final concentration of 100 µM to inactivate NEM-sensitive GPAT2. The other set will not contain NEM and will measure the total activity of mitochondrial GPATs (GPAT1 + GPAT2).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Reaction Initiation: Initiate the reaction by adding the substrate palmitoyl-CoA.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of butanol/H2O.

  • Extraction: Extract the lipid products into the butanol phase by vortexing and centrifugation.

  • Quantification: Measure the radioactivity of the butanol phase using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of GPAT activity at each this compound concentration compared to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The activity in the presence of NEM represents GPAT1 activity, and the difference between the total activity (without NEM) and the NEM-resistant activity represents the NEM-sensitive GPAT2 activity.

Conclusion

This compound is a valuable research tool for studying the metabolic consequences of GPAT inhibition. While it demonstrates broad-spectrum activity against mitochondrial GPAT isoforms and likely GPAT3, the development of more potent and isoform-selective inhibitors is crucial for advancing our understanding of the specific roles of each GPAT isoform in health and disease. Further research is necessary to fully characterize the inhibitory profile of this compound against all four GPAT isoforms and to discover novel inhibitors with improved selectivity. This will ultimately pave the way for the development of more targeted and effective therapies for metabolic disorders.

References

Cross-Validation of FSG67 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of FSG67, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), with the phenotypic outcomes observed in various genetic models where GPAT isoforms are knocked out or silenced. By juxtaposing the results from chemical biology and genetic approaches, this document aims to offer a clearer understanding of this compound's specificity and its on-target effects, providing a robust validation of its utility as a research tool and potential therapeutic agent.

Introduction to this compound and its Target: Glycerol-3-Phosphate Acyltransferase (GPAT)

This compound (2-(nonylsulfonamido)benzoic acid) is a well-characterized inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols and glycerophospholipids.[1][2] Mammals have four known GPAT isoforms (GPAT1-4), which differ in their tissue distribution and subcellular localization.[1][3] GPAT1 and GPAT2 (also known as GPAM) are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum.[4] this compound has been shown to inhibit the mitochondrial isoforms, GPAT1 and GPAT2/GPAM. Dysregulation of GPAT activity is implicated in various metabolic diseases, including obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD), as well as in cancer.

This guide will compare the metabolic and cellular phenotypes observed upon treatment with this compound to those seen in genetic knockout models of different GPAT isoforms. This cross-validation is crucial for confirming that the effects of this compound are indeed mediated through the inhibition of its intended targets.

Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout

The following tables summarize the key phenotypic outcomes of this compound administration and compare them with the effects of genetically ablating specific GPAT isoforms in mice.

Table 1: Effects on Obesity and Energy Metabolism
Parameter This compound Treatment (in diet-induced obese mice) GPAT1 Knockout (Gpat1-/-) Mice GPAT3 Knockout (Gpat3-/-) Mice GPAT4 Knockout (Gpat4-/-) Mice
Body Weight DecreasedNo significant change on high-fat dietDecreased gain in females on high-fat dietNot reported in the context of diet-induced obesity
Adiposity (Fat Mass) DecreasedReduced hepatic steatosisDecreased in females on high-fat dietNot reported in the context of diet-induced obesity
Food Intake DecreasedNot significantly alteredNot significantly alteredNot reported
Energy Expenditure Increased fat oxidationNot reportedIncreased in both sexes on high-fat dietNot reported
Insulin Sensitivity IncreasedImproved glucose toleranceImproved glucose toleranceProtected from diet-induced insulin resistance
Hepatic Steatosis ResolvedProtected from diet-induced hepatic steatosisNo change in liver fat content on high-fat dietNot reported in the context of diet-induced steatosis
Table 2: Effects on Acute Myeloid Leukemia (AML)
Parameter This compound Treatment (in AML models) GPAM (GPAT2) Knockdown/Knockout (in AML cells)
AML Cell Proliferation ImpairedSuppressed leukemic growth
Mitochondrial Dynamics Induces mitochondrial fissionInduces mitochondrial fission
Oxidative Phosphorylation (OXPHOS) SuppressedSuppressed OXPHOS activity
Reactive Oxygen Species (ROS) IncreasedIncreased ROS production
Effect on Normal Hematopoiesis Did not affect normal hematopoiesisNot applicable

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for validating its on-target activity.

GPAT_Signaling_Pathway G3P Glycerol-3-Phosphate GPAT GPAT (1-4) G3P->GPAT AcylCoA Long-Chain Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA This compound This compound This compound->GPAT Inhibits TAG Triacylglycerols (TAG) (Energy Storage) LPA->TAG Glycerophospholipids Glycerophospholipids (Membrane Synthesis) LPA->Glycerophospholipids Downstream Downstream Signaling (e.g., Wnt/β-catenin) LPA->Downstream

Figure 1. Simplified signaling pathway of GPAT and the inhibitory action of this compound.

Experimental_Workflow cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach WT_cells Wild-Type Cells/Animals FSG67_treat Treat with this compound WT_cells->FSG67_treat Pheno_pharm Phenotypic Analysis (e.g., Lipid levels, Gene expression) FSG67_treat->Pheno_pharm Compare Compare Phenotypes Pheno_pharm->Compare KO_cells GPAT Knockout/Knockdown Cells/Animals Pheno_genetic Phenotypic Analysis (e.g., Lipid levels, Gene expression) KO_cells->Pheno_genetic Pheno_genetic->Compare

Figure 2. Workflow for cross-validating this compound effects with genetic models.

Detailed Experimental Protocols

In Vitro GPAT Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on GPAT activity in isolated mitochondria or microsomes.

  • Principle: The assay quantifies the incorporation of a radiolabeled glycerol-3-phosphate substrate into lysophosphatidic acid (LPA). A decrease in radiolabeled LPA in the presence of this compound indicates enzymatic inhibition.

  • Materials:

    • Isolated mitochondrial or microsomal fractions from cells or tissues

    • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 1 mM DTT, 8 mM NaF

    • Substrates: [³H]glycerol-3-phosphate and palmitoyl-CoA

    • This compound dissolved in a suitable solvent (e.g., DMSO)

    • N-ethylmaleimide (NEM) to differentiate mitochondrial GPAT1 (NEM-resistant) from other GPATs (NEM-sensitive)

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer and the isolated enzyme source. For differentiating GPAT isoforms, pre-incubate a subset of samples with 1-2 mM NEM on ice for 15 minutes.

    • Add varying concentrations of this compound or vehicle control to the reaction mixtures and incubate for 15-30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrates, [³H]glycerol-3-phosphate and palmitoyl-CoA.

    • Allow the reaction to proceed for 10-20 minutes at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1-butanol/chloroform/methanol mixture).

    • Extract the lipid phase containing the radiolabeled LPA.

    • Quantify the radioactivity in the lipid phase using liquid scintillation counting.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

In Vivo Studies in Mice
  • Animal Models:

    • Diet-induced obese (DIO) mice for metabolic studies.

    • GPAT isoform-specific knockout mice (e.g., Gpat1⁻/⁻, Gpat3⁻/⁻) and their wild-type littermate controls.

    • Xenograft models for AML studies, where human AML cells are implanted into immunodeficient mice.

  • This compound Administration:

    • This compound is typically dissolved in a vehicle such as PBS or RPMI 1640 with NaOH for neutralization.

    • Administration is often via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg daily.

  • Phenotypic Analysis:

    • Metabolic Studies: Monitor body weight, food intake, body composition (fat and lean mass), and perform glucose and insulin tolerance tests. Indirect calorimetry can be used to measure energy expenditure and respiratory exchange ratio.

    • AML Studies: Monitor tumor burden and survival. Analyze leukemic cell infiltration in bone marrow and peripheral blood.

    • Tissue Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue, tumor) for histological analysis, gene expression analysis (RT-qPCR), and measurement of lipid content.

Discussion and Conclusion

The comparative data presented in this guide demonstrate a strong correlation between the pharmacological effects of the GPAT inhibitor this compound and the phenotypes observed in genetic models of GPAT deficiency.

In the context of metabolic disease , both this compound treatment and genetic knockout of various GPAT isoforms lead to improvements in insulin sensitivity and glucose tolerance. This compound and Gpat1 knockout both protect against diet-induced hepatic steatosis, supporting GPAT1 as a key target of this compound in the liver. The effects on body weight and adiposity are more nuanced. While this compound consistently reduces body weight and fat mass in DIO mice, the effects of single GPAT isoform knockouts are more modest or gender-specific. This suggests that the potent anti-obesity effects of this compound may result from the inhibition of multiple GPAT isoforms (primarily mitochondrial GPAT1 and GPAT2/GPAM) or from engaging central nervous system pathways, as suggested by studies showing that intracerebroventricular administration of this compound suppresses food intake.

In acute myeloid leukemia , the cross-validation is remarkably direct. Both pharmacological inhibition of GPAM with this compound and genetic silencing of GPAM lead to the same cellular phenotypes: impaired AML cell proliferation, induction of mitochondrial fission, suppression of oxidative phosphorylation, and increased ROS production. Furthermore, the observation that this compound does not harm normal hematopoietic cells provides a strong therapeutic rationale that is supported by the high expression of GPAM specifically in AML cells compared to healthy hematopoietic stem cells.

References

A Comparative Guide to Small-Molecule Inhibitors of Glycerol-3-Phosphate Acyltransferase (GPAT) as Alternatives to FSG67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative small-molecule inhibitors to FSG67, a known inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT). GPAT is a critical enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of triglycerides and phospholipids. Inhibition of this pathway is a promising therapeutic strategy for metabolic diseases such as obesity and nonalcoholic fatty liver disease. This document presents a comparative analysis of this compound and its alternatives, supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.

The Glycerol-3-Phosphate Acyltransferase (GPAT) Signaling Pathway

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that acylate glycerol-3-phosphate to form lysophosphatidic acid (LPA). There are four known isoforms of GPAT in mammals: GPAT1 and GPAT2, located in the outer mitochondrial membrane, and GPAT3 and GPAT4, located in the endoplasmic reticulum. These isoforms exhibit different tissue distribution and substrate specificities. The product of their activity, LPA, is a key intermediate in the synthesis of various glycerolipids, including triglycerides (TG) and phospholipids (PL), and also functions as a signaling molecule.

GPAT_Signaling_Pathway cluster_synthesis Glycerolipid Synthesis cluster_signaling Downstream Effects G3P Glycerol-3-Phosphate GPAT GPAT (GPAT1, 2, 3, 4) G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid GPAT->LPA Inhibited by This compound & Alternatives AGPAT AGPAT LPA->AGPAT Signaling Cellular Signaling LPA->Signaling PA Phosphatidic Acid AGPAT->PA DGAT DGAT PA->DGAT Phospholipids Phospholipids PA->Phospholipids Triglycerides Triglycerides DGAT->Triglycerides

Diagram 1: The GPAT signaling pathway and the point of inhibition.

Comparative Analysis of GPAT Inhibitors

This section provides a quantitative comparison of this compound and two alternative small-molecule GPAT inhibitors: GPAT-IN-1 and 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid. The data presented below is compiled from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

InhibitorTarget(s)IC50 (Total Mitochondrial GPAT)IC50 (GPAT1)IC50 (GPAT2)Reference(s)
This compound GPAT1, GPAT224 µM~30.2 µM~42.1 µM[1][2]
GPAT-IN-1 GPAT8.9 µMNot ReportedNot Reported[2]
4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid GPAT8.5 µMNot ReportedNot Reported[3]

This compound (2-(nonylsulfonamido)benzoic acid) is a well-characterized inhibitor of mitochondrial GPATs, demonstrating activity against both GPAT1 and GPAT2 isoforms.[1] Its inhibitory effects lead to reduced triglyceride and phospholipid synthesis.

GPAT-IN-1 emerges as a more potent inhibitor of total mitochondrial GPAT activity in vitro compared to this compound, with an IC50 value of 8.9 µM. Further studies are required to elucidate its selectivity towards specific GPAT isoforms.

4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid represents a promising alternative, exhibiting the lowest IC50 value of 8.5 µM among the compared inhibitors against total mitochondrial GPAT. This compound was developed through structure-activity relationship (SAR) studies based on the scaffold of this compound, suggesting a similar mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GPAT inhibitors.

In Vitro GPAT Activity Assay

This assay measures the enzymatic activity of GPAT by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

Materials:

  • Isolated mitochondria or microsomes containing GPAT

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 1 mg/mL fatty acid-free BSA

  • [¹⁴C]-Glycerol-3-Phosphate (specific activity ~10-50 mCi/mmol)

  • Palmitoyl-CoA (or other fatty acyl-CoA substrate)

  • Inhibitor stock solution (in DMSO)

  • Stop Solution: 1-butanol/chloroform/methanol (1:2:2, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a specific concentration of the inhibitor (or DMSO for control), and the enzyme preparation (e.g., 10-20 µg of mitochondrial protein).

  • Pre-incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of [¹⁴C]-Glycerol-3-Phosphate (final concentration ~200 µM) and Palmitoyl-CoA (final concentration ~75 µM).

  • Incubate the reaction at 37°C for 10-15 minutes with gentle shaking.

  • Stop the reaction by adding the Stop Solution.

  • Vortex the tubes vigorously and centrifuge to separate the phases.

  • Transfer an aliquot of the organic (lower) phase containing the radiolabeled lipid product to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block the synthesis of triglycerides in a cellular context.

Materials:

  • Adherent cells (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • [¹⁴C]-Oleic acid or [³H]-glycerol

  • Inhibitor stock solution (in DMSO)

  • Lysis Buffer: PBS with 1% Triton X-100 and protease inhibitors

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Iodine vapor or other visualization agent

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Pre-treat the cells with various concentrations of the inhibitor (or DMSO for control) in serum-free medium for 1-2 hours.

  • Add the radiolabeled precursor ([¹⁴C]-oleic acid or [³H]-glycerol) to the medium and incubate for an additional 4-24 hours.

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells using the Lysis Buffer and collect the lysate.

  • Extract the total lipids from the lysate using a method such as the Bligh-Dyer extraction.

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the different lipid species (triglycerides, phospholipids, etc.).

  • Visualize the lipid spots using iodine vapor.

  • Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity.

  • Determine the IC50 value for the inhibition of triglyceride synthesis.

Experimental Workflow for GPAT Inhibitor Evaluation

The following diagram illustrates a general workflow for the screening and characterization of novel GPAT inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (In Vitro GPAT Assay) IC50 IC50 Determination (Dose-Response Curve) HTS->IC50 Selectivity Isoform Selectivity (GPAT1, 2, 3, 4 Assays) IC50->Selectivity Cellular_Assay Cellular Potency (Triglyceride Synthesis Assay) Selectivity->Cellular_Assay SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR ADMET ADMET Profiling SAR->ADMET Animal_Models Efficacy in Animal Models (e.g., DIO mice) ADMET->Animal_Models

Diagram 2: A generalized workflow for the discovery and development of GPAT inhibitors.

Conclusion

This compound is a valuable tool for studying the role of GPAT in lipid metabolism. However, the development of more potent and potentially more selective inhibitors is crucial for advancing therapeutic strategies. This guide has presented two promising alternatives, GPAT-IN-1 and 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, which exhibit lower IC50 values in in vitro assays. Further research, particularly direct comparative studies and detailed isoform selectivity profiling, is necessary to fully elucidate the advantages of these compounds over this compound. The provided experimental protocols and workflow offer a framework for the continued investigation and development of novel GPAT inhibitors.

References

Validating the Mechanism of Action of FSG67: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FSG67 has emerged as a significant small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in the de novo synthesis of glycerolipids. Its study has provided valuable insights into metabolic regulation and its potential therapeutic applications. This guide provides a comparative overview of essential control experiments to validate the mechanism of action of this compound, offering detailed protocols and comparative data to assist researchers in designing robust experimental strategies.

Unraveling the Mechanism: How this compound Works

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GPAT. This initial step in the synthesis of triglycerides and phospholipids leads to a cascade of downstream cellular events. A primary pathway affected is the Wnt/β-catenin signaling cascade through the modulation of Glycogen Synthase Kinase 3β (GSK3β) activity. By inhibiting GPAT, this compound alters the cellular lipid profile, which in turn influences the phosphorylation state and activity of GSK3β. This modulation of the Wnt/β-catenin pathway has been shown to impact cellular processes such as proliferation and differentiation, notably blunting liver regeneration following injury.

Comparative Analysis of GPAT Inhibitors

While this compound is a well-characterized GPAT inhibitor, several other molecules have been investigated for their ability to target this enzyme. A direct comparison of their inhibitory activities is crucial for selecting the appropriate tool compound for a given research question.

CompoundTarget(s)IC50 (µM)Key FindingsReference
This compound GPAT24Inhibits GPAT, alters GSK3β/Wnt signaling, blunts liver regeneration, improves insulin sensitivity.[1][2]
Alternative 1 GPATData not availableFurther research needed for direct comparison.
Alternative 2 GPATData not availableFurther research needed for direct comparison.

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor. Data for direct, potent alternatives to this compound with extensive validation is currently limited in publicly available literature.

Key Control Experiments for Validating this compound's Mechanism of Action

To rigorously validate the proposed mechanism of action of this compound, a series of well-controlled experiments are essential. These experiments are designed to demonstrate the direct inhibition of GPAT and the consequential downstream effects on cellular signaling and function.

In Vitro GPAT Inhibition Assay

This assay directly measures the inhibitory effect of this compound on GPAT activity.

Experimental Protocol:

A detailed protocol for a radioactive GPAT activity assay is as follows:

  • Prepare Microsomal Fractions: Isolate microsomal fractions from relevant cells or tissues (e.g., liver) known to have high GPAT activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 50 µg)

    • Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT)

    • Fatty acid-free BSA

    • Glycerol-3-phosphate

    • [14C]Palmitoyl-CoA (radioactive substrate)

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1-butanol/chloroform/methanol mixture).

  • Lipid Extraction: Extract the lipids containing the radiolabeled product ([14C]lysophosphatidic acid).

  • Quantification: Measure the amount of radioactivity incorporated into the lipid phase using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of GPAT inhibition at each this compound concentration and determine the IC50 value.

Western Blot Analysis of GSK3β Phosphorylation

This experiment assesses the downstream effect of this compound on the Wnt/β-catenin signaling pathway by measuring the phosphorylation status of GSK3β.

Experimental Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, adipocytes) and treat with this compound at various concentrations and time points. Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated GSK3β (p-GSK3β).

    • Incubate the membrane with a primary antibody for total GSK3β as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities for p-GSK3β and total GSK3β and normalize the p-GSK3β signal to the total GSK3β signal.

Proliferating Cell Nuclear Antigen (PCNA) Immunohistochemistry

This experiment evaluates the effect of this compound on cell proliferation, a key functional outcome of altered Wnt/β-catenin signaling.

Experimental Protocol:

  • Tissue Preparation:

    • Collect tissue samples (e.g., liver) from animals treated with this compound or a vehicle control.

    • Fix the tissues in 10% neutral buffered formalin and embed in paraffin.

    • Cut thin sections (e.g., 5 µm) and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the PCNA epitope (e.g., heat-induced epitope retrieval in citrate buffer).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

    • Incubate the sections with a primary antibody against PCNA.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex.

  • Visualization: Develop the color using a chromogen substrate (e.g., DAB), which will produce a brown stain in PCNA-positive nuclei. Counterstain with hematoxylin to visualize the cell nuclei.

  • Microscopy and Quantification:

    • Examine the stained sections under a light microscope.

    • Quantify the percentage of PCNA-positive cells by counting the number of stained nuclei in multiple high-power fields.

Rescue Experiment with a GSK3 Inhibitor

To further solidify the link between this compound's effect on GPAT and the downstream GSK3β-mediated outcomes, a rescue experiment using a specific GSK3 inhibitor, such as L803-mts, is highly recommended. L803-mts is a peptide-based inhibitor that can selectively block GSK3 activity.

Experimental Design:

In an in vivo model of liver regeneration, animals are divided into three groups:

  • Control Group: Treated with a vehicle.

  • This compound Group: Treated with this compound.

  • Rescue Group: Co-treated with this compound and L803-mts.

The endpoints to be measured would be the same as in the validation experiments, such as PCNA expression in the liver. The hypothesis is that L803-mts will rescue the anti-proliferative effect of this compound, demonstrating that the observed phenotype is indeed mediated through the GSK3β pathway.

Visualizing the Pathways and Workflows

To aid in the conceptual understanding of this compound's mechanism and the experimental approaches to validate it, the following diagrams have been generated.

FSG67_Mechanism_of_Action cluster_synthesis Glycerolipid Synthesis Pathway cluster_wnt Wnt/β-catenin Signaling This compound This compound GPAT GPAT This compound->GPAT inhibits GSK3b_active GSK3β (active) This compound->GSK3b_active leads to activation LPA Lysophosphatidic Acid GPAT->LPA GSK3b_inactive p-GSK3β (inactive) GPAT->GSK3b_inactive promotes inactivation (indirectly) G3P Glycerol-3-Phosphate G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT Glycerolipid_Synthesis Glycerolipid Synthesis LPA->Glycerolipid_Synthesis Beta_Catenin β-catenin GSK3b_active->Beta_Catenin phosphorylates GSK3b_inactive->GSK3b_active dephosphorylation Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: this compound inhibits GPAT, leading to activation of GSK3β and subsequent degradation of β-catenin.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo / Ex Vivo Validation GPAT_Assay GPAT Inhibition Assay Western_Blot Western Blot (p-GSK3β) Animal_Treatment Animal Treatment (this compound vs Vehicle) GPAT_Assay->Animal_Treatment Confirms direct target Tissue_Collection Tissue Collection (e.g., Liver) Animal_Treatment->Tissue_Collection Rescue_Experiment Rescue Experiment (this compound + L803-mts) Animal_Treatment->Rescue_Experiment PCNA_IHC PCNA Immunohistochemistry Tissue_Collection->PCNA_IHC

Caption: A typical workflow for validating the mechanism of action of this compound.

By employing these well-established control experiments and understanding the underlying signaling pathways, researchers can confidently validate the mechanism of action of this compound and contribute to the growing body of knowledge surrounding GPAT inhibition and its therapeutic potential.

References

Assessing the Purity and Quality of Commercially Available FSG67: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolic disease, the purity and quality of investigational compounds are paramount. FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT), is a valuable tool in studying lipid metabolism, obesity, and insulin resistance. This guide provides a comparative assessment of commercially available this compound, offering insights into its purity, quality, and performance relative to other GPAT inhibitors.

This compound: An Overview

This compound, chemically known as 2-(nonylsulfonamido)benzoic acid, is a synthetic, small-molecule inhibitor of GPAT, the enzyme that catalyzes the initial and rate-limiting step in triacylglycerol and glycerophospholipid synthesis.[1][2] By inhibiting GPAT, this compound effectively reduces the synthesis of these lipids, leading to a range of metabolic effects. In research settings, this compound has been shown to decrease food intake, reduce body weight and adiposity, enhance fatty acid oxidation, and improve insulin sensitivity in diet-induced obese mice.[1][3]

Commercial Availability and Purity

Several vendors supply this compound for research purposes. While most commercial sources claim high purity, it is crucial for researchers to independently verify the purity and identity of the compound.

VendorStated PurityAnalytical Data Provided
MedchemExpress99.95%[4]Certificate of Analysis (CoA), HNMR, LCMS
AG ScientificNot explicitly stated; Certificate of Analysis available upon request.Certificate of Analysis
MedKoo Biosciences>98%Certificate of Analysis
Selleck ChemicalsNot explicitly statedPurity and Quality Control information available.

Note: The information in this table is based on publicly available data from the respective company websites and may be subject to change. Researchers should always request the latest certificate of analysis for a specific lot number.

Performance Comparison with Alternatives

CompoundTarget(s)IC50 (in vitro)Key Findings in Preclinical Models
This compound GPAT1 and GPAT2~24 µM for total mitochondrial GPAT activityReduces food intake, body weight, and adiposity; improves insulin sensitivity.
4-([1,1′-biphenyl]-4-carbonyl)-2-(acetanesulfonamido)benzoic acid GPATNot readily available in published literature.Developed from in silico screening based on known inhibitors.

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Quality Assessment

To ensure the reliability of research data, it is essential to perform in-house quality control of commercially procured this compound. Below are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample by separating it from any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO, Ethanol) to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical identity and structure of the this compound sample.

Methodology:

  • Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer.

    • Analyze the eluent corresponding to the this compound peak.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (327.44 g/mol ).

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the proton NMR spectrum.

    • Compare the chemical shifts, splitting patterns, and integration values with the known spectrum of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPAT signaling pathway and a typical experimental workflow for assessing the effect of this compound.

GPAT_Signaling_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA Acyl-CoA Acyl_CoA->GPAT LPA Lysophosphatidic Acid GPAT->LPA This compound This compound This compound->GPAT Further_Enzymes Further Enzymatic Steps LPA->Further_Enzymes TAG_PL Triacylglycerols & Glycerophospholipids Further_Enzymes->TAG_PL Lipid_Droplets Lipid Droplet Formation TAG_PL->Lipid_Droplets Metabolic_Effects Metabolic Effects (e.g., Obesity, Insulin Resistance) Lipid_Droplets->Metabolic_Effects

Caption: GPAT Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Procure Procure this compound from Commercial Vendor QC Quality Control (Purity & Identity) Procure->QC In_Vitro In Vitro Experiments (e.g., Enzyme Activity Assay) QC->In_Vitro In_Vivo In Vivo Experiments (e.g., Animal Model of Obesity) QC->In_Vivo HPLC HPLC Purity QC->HPLC MS_NMR MS/NMR Identity QC->MS_NMR Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Efficacy and Metabolic Effects Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing this compound.

References

Reproducibility of Published Findings Using FSG67: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, FSG67, with alternative compounds, supported by experimental data from published studies. The information is intended to assist researchers in evaluating the suitability of this compound for their specific research needs and to provide a framework for the reproducibility of key findings.

Executive Summary

This compound is a widely utilized small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in the de novo synthesis of glycerolipids. Published research has demonstrated its utility in various preclinical models, particularly in the fields of liver regeneration, obesity, and insulin sensitivity. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways to aid in the understanding and potential replication of these findings. While direct comparative studies with other GPAT inhibitors are limited, this guide presents available data on alternatives to provide a broader context for experimental design.

Performance Comparison of GPAT Inhibitors

The following table summarizes the in vitro potency of this compound and two alternative GPAT inhibitors, PPHPC and GPAT-IN-1. A lower IC50 value indicates higher potency.

InhibitorTargetIC50 (µM)Key Findings from Published Studies
This compound Total mitochondrial GPAT24Reduces hepatocyte proliferation after acetaminophen-induced liver injury.[1][2] Promotes weight loss, reduces adiposity, and improves insulin sensitivity in diet-induced obese mice.[3]
GPAT142.1Inhibits both GPAT1 and GPAT2 isoforms.[3]
GPAT230.2
PPHPC GPAT12.2Data on in vivo efficacy is limited in the public domain.
GPAT-IN-1 GPAT8.9Data on in vivo efficacy is limited in the public domain.

Key Experimental Findings with this compound

Liver Regeneration

In a model of acetaminophen (APAP)-induced hepatotoxicity, administration of this compound was shown to impact liver regeneration.

ParameterTreatment GroupResultReference
Proliferating Cell Nuclear Antigen (PCNA) expression (52h post-APAP)This compound (20 mg/kg)↓ 32±7% (immunoblotting)[2]
PCNA positive hepatocytes (52h post-APAP)This compound (20 mg/kg)↓ 81±9% (immunohistochemistry)
GSK3β phosphorylation (24h post-APAP)This compound (20 mg/kg)Dramatically decreased
Cyclin D1 mRNA expressionThis compound (20 mg/kg)Reduced
48h Survival (30 mg/kg this compound post-APAP)This compound100% mortality
48h Survival (30 mg/kg this compound + L803-mts post-APAP)This compound + GSK3 inhibitor50% mortality
Obesity and Metabolism

Studies in diet-induced obese (DIO) mice have demonstrated the effects of this compound on body weight, food intake, and lipid metabolism.

ParameterTreatment GroupResultReference
Body Weight Change (9 days)This compound (5 mg/kg/day)↓ 12.1 ± 3.6% vs. vehicle control
Pair-fed control↓ 5.5 ± 2.0% vs. vehicle control
Body Weight Change (Acute dose)Lean mice (20 mg/kg)↓ 3.7 ± 0.9%
DIO mice (20 mg/kg)↓ 4.3 ± 0.5%
Chow Intake (Acute dose)Lean mice (20 mg/kg)↓ to 35% of vehicle control
High-Fat Diet Intake (Acute dose)DIO mice (20 mg/kg)↓ to 33% of vehicle control
Triglyceride Synthesis in 3T3-L1 adipocytes (IC50)This compound33.9 µM
Phosphatidylcholine Synthesis in 3T3-L1 adipocytes (IC50)This compound36.3 µM

Experimental Protocols

In Vitro GPAT Activity Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.

Materials:

  • This compound and other inhibitors

  • Mitochondrial or microsomal fractions containing GPAT enzymes

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/ml fatty acid-free BSA, 1 mM DTT, 8 mM NaF

  • Substrates: [3H]glycerol-3-phosphate and palmitoyl-CoA

  • N-ethylmaleimide (NEM) for distinguishing GPAT isoforms

  • Scintillation fluid and counter

Procedure:

  • Prepare total membrane fractions from tissue or cell homogenates by centrifugation.

  • To distinguish between NEM-sensitive (GPAT2, GPAT3, GPAT4) and NEM-resistant (GPAT1) isoforms, pre-incubate a subset of membrane fractions with NEM.

  • Prepare the reaction mixture containing the assay buffer and the membrane protein.

  • Add varying concentrations of this compound or other inhibitors to the reaction mixture.

  • Initiate the reaction by adding the substrates, [3H]glycerol-3-phosphate and palmitoyl-CoA.

  • Incubate the reaction at room temperature for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and extract the lipid products.

  • Quantify the amount of radiolabeled product (lysophosphatidic acid) using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound Mechanism in Liver Regeneration

This compound inhibits GPAT, leading to a reduction in phosphatidic acid (PA) and lysophosphatidic acid (lysoPA). In the context of liver regeneration following acetaminophen (APAP) overdose, this has been shown to decrease the phosphorylation of GSK3β, a key component of the Wnt/β-catenin signaling pathway. This ultimately blunts the proliferative response of hepatocytes.

FSG67_Liver_Regeneration cluster_0 GPAT Inhibition cluster_1 Wnt/β-catenin Signaling cluster_2 Cellular Outcome This compound This compound GPAT GPAT This compound->GPAT PA_lysoPA PA / lysoPA Synthesis GPAT->PA_lysoPA GSK3b GSK3β PA_lysoPA->GSK3b Normally Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation proliferation_genes Proliferation Genes (e.g., Cyclin D1) beta_catenin->proliferation_genes Activates Transcription destruction β-catenin Destruction Hepatocyte_Proliferation Hepatocyte Proliferation proliferation_genes->Hepatocyte_Proliferation

Caption: this compound inhibits GPAT, impacting Wnt/β-catenin signaling and liver regeneration.

Experimental Workflow for Studying this compound in Liver Regeneration

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on liver regeneration in a mouse model of acetaminophen-induced injury.

Liver_Regeneration_Workflow cluster_0 Animal Model and Treatment cluster_1 Analysis cluster_2 Outcome Assessment APAP Induce Liver Injury (Acetaminophen) Treatment Administer this compound or Vehicle Control APAP->Treatment Timepoints Collect Samples at Multiple Timepoints Treatment->Timepoints Histology Liver Histology (H&E Staining) Timepoints->Histology IHC Immunohistochemistry (e.g., PCNA) Timepoints->IHC WesternBlot Western Blot (p-GSK3β, β-catenin) Timepoints->WesternBlot qPCR qPCR (Cyclin D1) Timepoints->qPCR Blood Blood Chemistry (ALT levels) Timepoints->Blood DataAnalysis Quantitative Data Analysis Histology->DataAnalysis IHC->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis Blood->DataAnalysis Conclusion Draw Conclusions on This compound's Effect on Liver Regeneration DataAnalysis->Conclusion FSG67_Obesity cluster_0 GPAT Inhibition cluster_1 Metabolic Shift cluster_2 Systemic Effects This compound This compound GPAT GPAT This compound->GPAT Lipogenesis Triglyceride Synthesis GPAT->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation Lipogenesis->FattyAcidOxidation Reduced Substrate for Storage, Increased for Oxidation Adiposity Adiposity Lipogenesis->Adiposity EnergyExpenditure Energy Expenditure FattyAcidOxidation->EnergyExpenditure BodyWeight Body Weight EnergyExpenditure->BodyWeight InsulinSensitivity Insulin Sensitivity Adiposity->InsulinSensitivity Reduced Lipotoxicity BodyWeight->InsulinSensitivity Improved Obesity_Workflow cluster_0 Animal Model and Treatment cluster_1 Analysis cluster_2 Outcome Assessment DIO_Model Induce Obesity (High-Fat Diet) Treatment Chronic Administration of This compound or Vehicle Control DIO_Model->Treatment Monitoring Monitor Body Weight, Food Intake, and Energy Expenditure Treatment->Monitoring GeneExpression Gene Expression Analysis (Adipose Tissue, Liver) Treatment->GeneExpression LipidAnalysis Tissue Lipid Content Treatment->LipidAnalysis BodyComp Body Composition (NMR/DEXA) Monitoring->BodyComp GlucoseTolerance Glucose and Insulin Tolerance Tests Monitoring->GlucoseTolerance DataAnalysis Statistical Analysis of Quantitative Data BodyComp->DataAnalysis GlucoseTolerance->DataAnalysis GeneExpression->DataAnalysis LipidAnalysis->DataAnalysis Conclusion Evaluate Anti-obesity and Insulin-sensitizing Effects DataAnalysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for FSG67: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing FSG67, a potent Glycerol-3-Phosphate Acyltransferase (GPAT) inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

Key Safety and Handling Information

Before initiating any disposal procedure, it is imperative to be familiar with the fundamental safety precautions for handling this compound. The following table summarizes key quantitative and safety data.

PropertyValueSource
Chemical Formula C₁₆H₂₅NO₄SMedchemExpress
Solubility DMSO, EthanolMedchemExpress
Storage Temperature -20°CMedchemExpress
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatMedchemExpress SDS
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.MedchemExpress SDS
In case of skin contact Wash with plenty of soap and water.MedchemExpress SDS
In case of inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.MedchemExpress SDS
In case of ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.MedchemExpress SDS

Step-by-Step Disposal Procedures

Waste Segregation and Collection:
  • Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container.

Spill Management:

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvent solutions.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly. The appropriate decontamination solution will depend on the solvent used to dissolve this compound.

  • Prevent Entry into Waterways: Take measures to prevent the spill from entering drains or water courses.

Final Disposal:
  • Engage a Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Provide Full Disclosure: When arranging for pickup, provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound if available.

  • Follow Regulatory Guidance: Adhere to all institutional, local, state, and federal guidelines for the disposal of chemical waste.

Experimental Protocol Considerations

When designing experiments involving this compound, it is prudent to incorporate waste minimization strategies. Prepare only the required amount of this compound solution for each experiment to reduce the volume of waste generated.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FSG67_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate spill Spill Occurs start->spill store Store in Labeled Hazardous Waste Container segregate->store spill->segregate No contain Contain & Absorb Spill spill->contain Yes collect_spill Collect Spill Debris contain->collect_spill collect_spill->store contact Contact Licensed Waste Disposal Service store->contact transport Arrange for Waste Transportation contact->transport dispose Final Disposal per Regulations transport->dispose

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding environmental stewardship.

References

Personal protective equipment for handling FSG67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling FSG67. As a preferred source for laboratory safety and chemical handling, this document aims to build deep trust by delivering value beyond the product itself.

Chemical Identifier and Properties

PropertyValue
Product Name This compound
Common Name 2-(Nonylsulfonamido)benzoic acid[1]
CAS Number 1158383-34-6[1]
Chemical Formula C₁₆H₂₅NO₄S[1]
Molecular Weight 327.4 g/mol [1]
Solubility Soluble in DMSO and Ethanol[1]
Storage Store at -20°C

Hazard Identification and Precautionary Measures

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure as a derivative of benzoic acid and its common use in a DMSO solvent warrant a cautious approach. Based on the safety data for benzoic acid, this compound may cause skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated exposure.

Signal Word: Danger

Hazard Statements (Inferred from Benzoic Acid):

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Harmful if swallowed.

  • Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.

  • Harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound, especially when dissolved in DMSO, which can facilitate skin absorption.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.To prevent skin contact with this compound and DMSO. Nitrile gloves offer limited protection against DMSO and should be changed immediately upon contact.
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from splashes of this compound powder or solutions.
Body Protection A chemically resistant lab coat, worn fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If weighing or handling the powder outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required.To prevent inhalation of the powder form of this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling Check:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Verify that an eyewash station and safety shower are accessible and operational.
  • Assemble all necessary materials, including this compound, solvents, and weighing equipment, inside the fume hood.
  • Don all required PPE before entering the designated handling area.

2. Weighing and Solution Preparation (Solid this compound):

  • Perform all weighing and handling of solid this compound within a chemical fume hood to minimize inhalation risk.
  • Use anti-static weighing paper or a weighing boat.
  • Carefully add the desired amount of solvent (e.g., DMSO) to the vessel containing the this compound powder.
  • Gently swirl the container to dissolve the solid. Sonication may be used to aid dissolution if necessary.

3. Handling of this compound Solutions:

  • Always handle solutions of this compound within a chemical fume hood.
  • Keep containers tightly sealed when not in use to prevent solvent evaporation and accidental spills.
  • Use a calibrated pipette for transferring solutions to minimize drips and splashes.

4. Post-Handling and Cleanup:

  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate laboratory detergent and water.
  • Wipe down the interior of the fume hood.
  • Dispose of all contaminated materials as hazardous waste according to the disposal plan.
  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Collect unused this compound solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
  • Contaminated PPE: Dispose of used gloves and other disposable PPE in the designated hazardous waste container.

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound (2-(Nonylsulfonamido)benzoic acid)," the solvent used (e.g., DMSO), and the approximate concentration and volume.
  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Never dispose of this compound or its solutions down the drain or in the regular trash.

Experimental Workflow for Safe Handling

FSG67_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_materials Gather Materials prep_safety_equipment->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handling_weigh Weigh Solid this compound prep_ppe->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Use Solution handling_dissolve->handling_use cleanup_decontaminate Decontaminate Surfaces handling_use->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_label Label Waste Containers cleanup_waste->disposal_label cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_store Store in Secondary Containment disposal_label->disposal_store disposal_ehs Contact EHS for Pickup disposal_store->disposal_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.